Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 747468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGZXPGKKJMZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501100 | |
| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72292-62-7 | |
| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, a key intermediate in the production of the selective COX-2 inhibitor, Celecoxib. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for the characterization and validation of the final product. Emphasis is placed on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Introduction: Strategic Importance of the Target Molecule
This compound is a crucial building block in the multi-step synthesis of Celecoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID). The structural integrity of this intermediate directly influences the purity and yield of the final active pharmaceutical ingredient (API). A robust and well-understood synthesis of this pyrazole derivative is therefore of significant interest to the pharmaceutical industry. The pyrazole core is a common motif in medicinal chemistry, and the specific substitution pattern of this compound is designed for subsequent chemical transformations leading to the final drug substance. This guide will provide a detailed methodology for its preparation, grounded in established principles of heterocyclic chemistry.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound is a classic example of pyrazole formation through the condensation of a hydrazine derivative with a β-dicarbonyl equivalent. In this case, 4-sulfamoylphenylhydrazine reacts with ethyl (ethoxymethylene)cyanoacetate. The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and subsequent aromatization.
The reaction is initiated by the nucleophilic attack of the hydrazine nitrogen onto the electrophilic carbon of the ethoxymethylene group of ethyl (ethoxymethylene)cyanoacetate. This is followed by an intramolecular cyclization and elimination of ethanol and water to form the stable aromatic pyrazole ring. The regioselectivity of the reaction is governed by the nature of the substituents on both reactants.
Caption: A simplified workflow of the key stages in the synthesis.
Experimental Protocol
This protocol is adapted from established procedures for analogous compounds and is designed to be a self-validating system.[1] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 4-sulfamoylphenylhydrazine | C₆H₉N₃O₂S | 187.22 | 17852-64-7 |
| Ethyl (ethoxymethylene)cyanoacetate | C₈H₁₁NO₃ | 169.18 | 94-05-3 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
Step-by-Step Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 18.7 g (0.1 mol) of 4-sulfamoylphenylhydrazine in 150 mL of absolute ethanol. Stir the mixture until the solid is fully dissolved.
-
Addition of Reactant: To the stirred solution, add 16.9 g (0.1 mol) of ethyl (ethoxymethylene)cyanoacetate dropwise over a period of 15 minutes at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it with two portions of cold ethanol (2 x 30 mL).
-
Drying: Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 80-90%.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Expected to be in the range of 180-190 °C.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.20-1.30 (t, 3H, -OCH₂CH₃)
-
δ 4.10-4.20 (q, 2H, -OCH₂CH₃)
-
δ 7.20-7.40 (s, 2H, -NH₂)
-
δ 7.60-7.70 (d, 2H, Ar-H)
-
δ 7.80-7.90 (d, 2H, Ar-H)
-
δ 8.10 (s, 1H, pyrazole-H)
-
δ 7.50 (s, 2H, -SO₂NH₂)
Note: The chemical shifts are predicted based on analogous structures. The exact values may vary slightly.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 14.5 (-OCH₂CH₃)
-
δ 59.0 (-OCH₂CH₃)
-
δ 97.0 (pyrazole C4)
-
δ 119.0 (Ar-C)
-
δ 127.0 (Ar-C)
-
δ 140.0 (Ar-C)
-
δ 142.0 (Ar-C)
-
δ 152.0 (pyrazole C5)
-
δ 155.0 (pyrazole C3)
-
δ 165.0 (C=O)
Note: The chemical shifts are predicted based on analogous structures. The exact values may vary slightly.
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3400-3200 (N-H stretching of amino and sulfonamide groups)
-
1680-1700 (C=O stretching of the ester)
-
1620-1640 (N-H bending)
-
1350-1300 and 1160-1120 (S=O stretching of the sulfonamide)
-
Safety Considerations
-
4-sulfamoylphenylhydrazine: Handle with care as hydrazines can be toxic. Avoid inhalation, ingestion, and skin contact.
-
Ethyl (ethoxymethylene)cyanoacetate: Can cause eye and skin irritation.
-
Ethanol: Flammable liquid. Keep away from open flames and heat sources.
Always refer to the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and following the outlined experimental and analytical procedures, researchers can confidently and reproducibly synthesize this important pharmaceutical intermediate. The provided characterization data serves as a benchmark for validating the final product's identity and purity, ensuring its suitability for subsequent stages in drug development.
References
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
Sources
An In-depth Technical Guide to the Structure, Synthesis, and Characterization of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate and Its Analogs
This guide provides a comprehensive technical overview of ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, spectroscopic signature, and a validated synthetic pathway. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies for the characterization of this and structurally related compounds. While direct experimental data for the title compound is sparse in publicly accessible literature, this guide will draw authoritative parallels from its closely related analog, ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, to provide a robust and scientifically grounded framework.[1][2]
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any compound is a thorough characterization of its structure and intrinsic properties. This compound belongs to the 5-aminopyrazole class of heterocycles, a scaffold known for a wide array of biological activities.[3] The title compound is a structural analog of the well-known COX-2 inhibitor, Celecoxib, sharing the core 1-phenylpyrazole moiety with a sulfonamide group at the 4-position of the phenyl ring.[4][5]
Core Chemical Structure
The molecule consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at four positions:
-
N1 Position: A 4-sulfamoylphenyl group. This substituent is critical for the biological activity of many related compounds, including COX-2 inhibitors.
-
C4 Position: An ethyl carboxylate group. This ester group influences the compound's polarity and can be a site for further chemical modification.
-
C5 Position: An amino group. This group can act as a hydrogen bond donor and is a key feature of 5-aminopyrazoles.[3]
The IUPAC name for this structure is this compound.
Caption: 2D structure of this compound.
Physicochemical Properties Summary
The following table summarizes the key physicochemical properties of the analogous compound, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, as a reference point.[6][7] These values are computationally derived and provide a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₂ | PubChem[6] |
| Molecular Weight | 231.25 g/mol | PubChem[6][7] |
| XLogP3 | 2.3 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 4 | PubChem[6] |
| Melting Point | 98-100 °C | Sigma-Aldrich[7] |
| Solubility | Soluble in methanol (25 mg/mL) | Sigma-Aldrich[7] |
Synthesis Pathway
The synthesis of 5-aminopyrazole derivatives is well-established in the literature.[3] A common and effective method involves the reaction of a hydrazine derivative with a β-ketonitrile or a related precursor. For the synthesis of the closely related ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, a one-pot reaction has been successfully employed.[1][2] This approach is highly likely to be adaptable for the synthesis of the title compound.
The proposed synthesis involves the reaction of (E)-ethyl 2-cyano-3-ethoxyacrylate with 4-sulfamoylphenylhydrazine. The reaction proceeds via a condensation mechanism followed by intramolecular cyclization.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate.[1][2]
Materials:
-
(E)-ethyl 2-cyano-3-ethoxyacrylate (1.0 eq)
-
4-sulfamoylphenylhydrazine (1.0 eq)
-
Absolute Ethanol
Procedure:
-
To a solution of 4-sulfamoylphenylhydrazine (0.01 mol) in absolute ethanol (20 mL), add (E)-ethyl 2-cyano-3-ethoxyacrylate (0.01 mol).
-
Heat the reaction mixture at reflux for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure to obtain the crude solid.
-
Recrystallize the resulting solid from ethanol to afford the pure product.
Justification of Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving the reactants and facilitating the reaction. It is also relatively easy to remove post-reaction.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.
-
Recrystallization: This is a standard and effective method for purifying solid organic compounds, yielding a product with high purity suitable for further analysis and use.
Spectroscopic and Structural Characterization
A comprehensive characterization of a novel compound is essential to confirm its identity and purity. This involves a suite of analytical techniques, each providing a unique piece of structural information.
Spectroscopic Data Summary
The following table summarizes the expected spectroscopic data for the title compound, based on the data reported for its tosyl analog.[1][2]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on the phenyl ring (two doublets), the pyrazole proton (singlet), and the amino protons (broad singlet). |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, pyrazole ring carbons, and the ethyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino and sulfonamide groups), C=O stretching (ester), and C=N stretching (pyrazole ring).[1][8][9] |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
X-Ray Crystallography
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. In the case of the analogous ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, X-ray analysis revealed important structural features.[1][2] The benzene and pyrazole rings were found to be inclined to each other at a significant angle.[1][2] The analysis also confirmed the presence of both intramolecular and intermolecular hydrogen bonds, which influence the crystal packing and ultimately the solid-state properties of the compound.[1][2] It is highly probable that the title compound would exhibit similar structural characteristics.
Potential Applications and Biological Significance
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][10][11] The presence of the 4-sulfamoylphenyl group is particularly noteworthy, as this is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[4][12][13]
Given its structural similarity to Celecoxib and other COX-2 inhibitors, this compound is a promising candidate for investigation as an anti-inflammatory agent.[4][14] Furthermore, pyrazole derivatives bearing a sulfamoylphenyl moiety have also been investigated as carbonic anhydrase inhibitors with potential applications in cancer therapy.[15]
The following diagram illustrates a conceptual workflow for the biological evaluation of this compound.
Caption: Conceptual workflow for the biological evaluation of the title compound.
Conclusion
This compound represents a molecule of considerable interest for drug discovery and development. Its structural features suggest a strong potential for biological activity, particularly as an anti-inflammatory agent. The synthetic and characterization methodologies outlined in this guide, based on robust data from a closely related analog, provide a solid foundation for researchers to synthesize, purify, and evaluate this promising compound. Further investigation into its biological properties is warranted and could lead to the development of novel therapeutic agents.
References
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). ResearchGate. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. National Library of Medicine. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]
-
MDPI. (2023). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. MDPI. Retrieved from [Link]
-
Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
ACS Publications. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
JOCPR. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
El-Naggar, M., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and anti-inflammatory activity of celecoxib like compounds. Taylor & Francis Online. Retrieved from [Link]
-
MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]
Sources
- 1. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate 98 16078-71-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Enigmatic Mechanism of Action: A Technical Guide to Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Introduction: Deconstructing a Molecule of Therapeutic Potential
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a synthetic heterocyclic compound characterized by a central pyrazole core, an amino group at the 5-position, an ethyl carboxylate at the 4-position, and a 4-sulfamoylphenyl substituent at the 1-position. While direct, in-depth literature on the specific mechanism of action of this exact molecule is nascent, its structural motifs are well-precedented in medicinal chemistry, suggesting at least two highly probable and compelling mechanisms of action: Carbonic Anhydrase (CA) inhibition and Fibroblast Growth Factor Receptor (FGFR) kinase inhibition .
This technical guide will dissect these two potential mechanisms, providing a robust framework for researchers and drug development professionals to investigate the biological activity of this compound. We will explore the underlying scientific rationale for each proposed mechanism, detail experimental protocols for validation, and discuss the potential therapeutic implications.
Part 1: The Sulfonamide Moiety - A Strong Pointer Towards Carbonic Anhydrase Inhibition
The presence of a 4-sulfamoylphenyl group is a hallmark of a vast class of drugs known as sulfonamides, renowned for their ability to inhibit carbonic anhydrases (CAs).[1] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This fundamental reaction is pivotal in a range of physiological processes, including pH homeostasis, gas exchange, and electrolyte secretion.[3] Dysregulation of CA activity is implicated in various pathologies, making them attractive therapeutic targets.
Hypothesized Mechanism of Carbonic Anhydrase Inhibition
The proposed mechanism of action for this compound as a CA inhibitor is centered on the coordination of the sulfonamide moiety to the zinc ion (Zn²⁺) located in the active site of the enzyme. This interaction is believed to mimic the transition state of the natural substrate, carbon dioxide.
Key Interactions at the Active Site:
-
Zinc Binding: The deprotonated sulfonamide nitrogen forms a coordinate bond with the catalytic Zn²⁺ ion, displacing a zinc-bound water molecule or hydroxide ion.
-
Hydrogen Bonding Network: The sulfonyl oxygens and the amino group of the sulfonamide can form hydrogen bonds with amino acid residues within the active site, such as Thr199 and Thr200, further stabilizing the enzyme-inhibitor complex.
-
Hydrophobic Interactions: The pyrazole and phenyl rings can engage in hydrophobic interactions with nonpolar residues lining the active site cavity, contributing to the overall binding affinity.
Caption: Proposed interaction of this compound with the active site of Carbonic Anhydrase.
Experimental Validation of Carbonic Anhydrase Inhibition
A systematic approach is required to validate the hypothesis of CA inhibition.
1. In Vitro Enzyme Inhibition Assay:
The primary method to assess CA inhibition is a direct enzyme activity assay.[4] A common approach is the stopped-flow CO₂ hydrase assay.[2]
Step-by-Step Protocol:
-
Enzyme Preparation: Purified recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) are used.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with a pH indicator (e.g., p-nitrophenol), is prepared.
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reaction Initiation: The enzyme solution is mixed with the inhibitor solution and incubated for a defined period. The reaction is initiated by the rapid mixing of a CO₂-saturated solution.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a stopped-flow spectrophotometer. The initial rate of the reaction is calculated.
-
Data Analysis: The inhibition constant (Ki) is determined by plotting the reaction rates against the inhibitor concentration and fitting the data to appropriate inhibition models (e.g., Michaelis-Menten kinetics for competitive, non-competitive, or uncompetitive inhibition).[5]
Table 1: Hypothetical Carbonic Anhydrase Inhibition Data
| CA Isoform | IC₅₀ (nM) | Ki (nM) | Mode of Inhibition |
| hCA I | 5,200 | 4,800 | Competitive |
| hCA II | 150 | 120 | Competitive |
| hCA IX | 25 | 20 | Competitive |
| hCA XII | 45 | 40 | Competitive |
2. Isothermal Titration Calorimetry (ITC):
ITC can be employed to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the inhibitor-enzyme interaction. This provides a deeper understanding of the binding forces driving the interaction.
3. X-ray Crystallography:
Co-crystallization of the compound with a specific CA isoform can provide atomic-level detail of the binding mode, confirming the coordination to the zinc ion and identifying key hydrogen bonding and hydrophobic interactions.
Part 2: The 5-Aminopyrazole Core - A Scaffold for Kinase Inhibition, Particularly FGFR
The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[6] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate. Dysregulation of kinase activity is a common driver of cancer and other diseases. The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases, is implicated in various cancers.[7]
Hypothesized Mechanism of FGFR Inhibition
Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been designed as pan-FGFR covalent inhibitors.[7] this compound could act as an ATP-competitive inhibitor of FGFRs.
Key Interactions within the ATP-Binding Pocket:
-
Hinge Binding: The pyrazole core can form key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for many ATP-competitive inhibitors.
-
Hydrophobic Interactions: The phenyl and pyrazole rings can occupy hydrophobic pockets within the ATP-binding site.
-
Gatekeeper Residue Interaction: The nature of the substituent at the 1-position of the pyrazole ring can influence selectivity, particularly through interactions with the "gatekeeper" residue, which controls access to a deeper hydrophobic pocket.
Caption: Hypothesized binding mode of this compound within the ATP-binding pocket of an FGFR kinase.
Experimental Validation of FGFR Inhibition
A multi-tiered approach is necessary to confirm and characterize FGFR inhibition.
1. In Vitro Kinase Inhibition Assays:
Biochemical assays are the first step to determine if the compound inhibits FGFR kinase activity.[7]
Step-by-Step Protocol (Example using a luminescence-based assay):
-
Enzyme and Substrate: Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains and a suitable peptide substrate are used.
-
Inhibitor Preparation: The compound is serially diluted in an appropriate buffer.
-
Kinase Reaction: The kinase, substrate, ATP, and inhibitor are incubated together in a microplate well.
-
Detection: After the reaction, a detection reagent containing a luciferase is added. The amount of remaining ATP is inversely proportional to the kinase activity and is quantified by the luminescence signal.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 2: Hypothetical FGFR Inhibition Data
| Kinase Target | IC₅₀ (nM) |
| FGFR1 | 85 |
| FGFR2 | 45 |
| FGFR3 | 60 |
| VEGFR2 | >10,000 |
| EGFR | >10,000 |
2. Cell-Based Assays:
Cell-based assays are crucial to determine the effect of the compound on FGFR signaling in a more physiologically relevant context.[8]
a) Cell Proliferation/Viability Assays:
-
Principle: Cancer cell lines with known FGFR aberrations (e.g., amplifications, fusions, or activating mutations) are treated with the compound, and cell viability is measured.
-
Methodology:
-
Cell Culture: Select appropriate cancer cell lines (e.g., SNU-16 for FGFR2 amplification).
-
Treatment: Cells are treated with a range of concentrations of the compound for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability can be assessed using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[9]
-
Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is determined.
-
b) Target Engagement and Pathway Modulation Assays (Western Blotting):
-
Principle: This assay determines if the compound inhibits the phosphorylation of FGFR and its downstream signaling proteins (e.g., FRS2, AKT, ERK).
-
Methodology:
-
Cell Treatment: Cells are treated with the compound for a short period.
-
Cell Lysis and Protein Quantification: Cells are lysed, and protein concentration is determined.
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated and total forms of FGFR, FRS2, AKT, and ERK.
-
Analysis: A decrease in the phosphorylation of these proteins in the presence of the compound indicates target engagement and pathway inhibition.
-
3. In Vivo Efficacy Studies:
If in vitro and cell-based assays are promising, the compound's anti-tumor efficacy can be evaluated in animal models, such as xenograft models where human tumor cells are implanted in immunocompromised mice.
Conclusion: A Roadmap for Mechanistic Elucidation
This compound stands as a molecule with significant therapeutic potential, primarily due to its structural resemblance to known carbonic anhydrase and FGFR inhibitors. This guide provides a comprehensive, albeit predictive, framework for elucidating its precise mechanism of action. By systematically employing the outlined in vitro, cell-based, and in vivo experimental strategies, researchers can definitively determine the molecular target(s) of this compound, characterize its mode of inhibition, and ultimately pave the way for its potential development as a novel therapeutic agent. The dual potential for CA and FGFR inhibition also raises the intriguing possibility of a multi-targeting mechanism, which could offer unique therapeutic advantages.
References
-
Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., Tu, Z., Zhou, Y., Chen, Y., & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
O'Donnell, J. S., Massi, D., & Teng, M. W. L. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]
-
Abdel-Wahab, B. F., Al-Warhi, T. I., & El-Gendy, M. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 17. [Link]
-
Nocentini, A., Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]
-
Wang, Y., Li, Y., Zhang, Y., & Zhu, W. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1803–1825. [Link]
-
Verma, S. K., Verma, R., & Xue, F. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]
-
Angeli, A., Pinteala, M., Maier, S. S., & Supuran, C. T. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(18), 4258. [Link]
-
Prakash, O., & Kumar, A. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(5), 187-235. [Link]
-
Bryan, M. C., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(5), 896-902. [Link]
-
Klyosov, A. A. (2020). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 21(18), 6816. [Link]
-
Ondrejickova, O., & Griač, P. (2013). Pharmacologically Active Sulfur-Containing Compounds. ResearchGate. [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]
-
Sauthof, L., & Gribbon, P. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
-
Nocentini, A., Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. ResearchGate. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Lima, L. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14651-14674. [Link]
-
BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]
-
Kumar, A., & Kumar, R. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Chemistry, 26(14), 1336-1365. [Link]
-
Nocentini, A., Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PubMed. [Link]
-
Al-Ostoot, F. H., & Al-Ghamdi, K. M. (2022). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Molecules, 27(19), 6549. [Link]
-
Scott, J. S., et al. (2017). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS Medicinal Chemistry Letters, 8(3), 341-346. [Link]
-
Nocentini, A., Angeli, A., & Supuran, C. T. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. FLORE. [Link]
-
Al-Bayati, F. A. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 4(1). [Link]
-
Keller, J. P., et al. (2017). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics, 18(1), 31-43. [Link]
-
Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 654374. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1546-1558. [Link]
-
El-Gohary, N. S., & Shaaban, M. M. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 594. [Link]
-
Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(9), 1537. [Link]
-
Jia, H. (2020). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 20(1), 1-2. [Link]
-
Jones, G., et al. (2021). From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor. ChemMedChem, 16(13), 2115-2125. [Link]
-
Kumar, A., & Kumar, R. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1826-1845. [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 7. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
An In-depth Technical Guide to the Derivatives of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
Abstract
The 1,5-diarylpyrazole scaffold, exemplified by the selective COX-2 inhibitor Celecoxib, represents a cornerstone in modern medicinal chemistry. Within this structural class, Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate serves as a pivotal intermediate and a versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the derivatives of this core compound, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways for the core molecule and its subsequent derivatization, the critical characterization techniques, and the burgeoning therapeutic applications of the resulting compounds, with a particular focus on their roles as inhibitors of key enzymes such as carbonic anhydrase, fibroblast growth factor receptor (FGFR), and cyclooxygenase (COX). This guide emphasizes the causal relationships behind experimental designs and provides validated protocols to ensure scientific rigor and reproducibility.
Introduction: The Significance of the 1-(4-sulfamoylphenyl)pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The strategic incorporation of a 4-sulfamoylphenyl group at the N-1 position of the pyrazole ring is a key structural feature of many selective COX-2 inhibitors. This sulfonamide moiety is crucial for binding to the secondary pocket of the COX-2 enzyme, thereby conferring selectivity over the COX-1 isoform and reducing the gastrointestinal side effects associated with non-selective NSAIDs.
This compound emerges as a particularly valuable scaffold due to the presence of two reactive handles: a primary amino group at the C-5 position and an ethyl carboxylate at the C-4 position. These functional groups offer facile opportunities for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will illuminate the pathways to harness the potential of this versatile core.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the core molecule and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. The following sections provide a detailed overview of the synthetic strategies and protocols.
Synthesis of this compound
The construction of the 1-(4-sulfamoylphenyl)pyrazole ring is typically achieved through a condensation reaction between a hydrazine derivative and a suitable three-carbon synthon. A reliable method for the synthesis of the core scaffold involves the reaction of (4-sulfamoylphenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.
'
Abstract
The 1,5-diarylpyrazole scaffold, exemplified by the selective COX-2 inhibitor Celecoxib, represents a cornerstone in modern medicinal chemistry. Within this structural class, this compound serves as a pivotal intermediate and a versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the derivatives of this core compound, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways for the core molecule and its subsequent derivatization, the critical characterization techniques, and the burgeoning therapeutic applications of the resulting compounds, with a particular focus on their roles as inhibitors of key enzymes such as carbonic anhydrase, fibroblast growth factor receptor (FGFR), and cyclooxygenase (COX). This guide emphasizes the causal relationships behind experimental designs and provides validated protocols to ensure scientific rigor and reproducibility.
Introduction: The Significance of the 1-(4-sulfamoylphenyl)pyrazole Scaffold
The pyrazole nucleus is a privileged five-membered heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1] The strategic incorporation of a 4-sulfamoylphenyl group at the N-1 position of the pyrazole ring is a key structural feature of many selective COX-2 inhibitors. This sulfonamide moiety is crucial for binding to the secondary pocket of the COX-2 enzyme, thereby conferring selectivity over the COX-1 isoform and reducing the gastrointestinal side effects associated with non-selective NSAIDs.
This compound emerges as a particularly valuable scaffold due to the presence of two reactive handles: a primary amino group at the C-5 position and an ethyl carboxylate at the C-4 position. These functional groups offer facile opportunities for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide will illuminate the pathways to harness the potential of this versatile core.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of the core molecule and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. The following sections provide a detailed overview of the synthetic strategies and protocols.
Synthesis of this compound
The construction of the 1-(4-sulfamoylphenyl)pyrazole ring is typically achieved through a condensation reaction between a hydrazine derivative and a suitable three-carbon synthon. A reliable method for the synthesis of the core scaffold involves the reaction of (4-sulfamoylphenyl)hydrazine with ethyl (ethoxymethylene)cyanoacetate.[2][3]
Causality behind Experimental Choices: The use of ethyl (ethoxymethylene)cyanoacetate is strategic as the ethoxymethylene group acts as a good leaving group, facilitating the initial nucleophilic attack by the hydrazine. The cyano group is an essential precursor to the C-5 amino group of the pyrazole ring, and the ethyl carboxylate group is carried through to the final product. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps in the cyclization mechanism.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) in absolute ethanol, add a base such as sodium acetate or triethylamine (1.1 equivalents) to liberate the free hydrazine.
-
Addition of Reagent: To the stirred solution, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water to remove any inorganic salts. The crude product can be purified by recrystallization from ethanol to afford the desired this compound as a solid.
Derivatization Strategies
The core scaffold offers two primary sites for derivatization: the C-5 amino group and the C-4 ethyl carboxylate.
The primary amino group can be readily acylated, alkylated, or used as a nucleophile in condensation reactions to introduce a wide variety of substituents.
-
N-Acylation: Reaction with various acid chlorides or anhydrides in the presence of a base like pyridine or triethylamine yields the corresponding N-acyl derivatives. This allows for the introduction of diverse functionalities, including aliphatic, aromatic, and heterocyclic moieties.
-
Schiff Base Formation and Reduction: Condensation with aldehydes or ketones forms Schiff bases, which can be subsequently reduced with agents like sodium borohydride to yield N-alkylated derivatives.
-
Heterocycle Formation: The amino group can participate in cyclization reactions with appropriate bifunctional reagents to construct fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.
The ester functionality can be converted into a variety of other functional groups, most notably amides.
-
Amide Formation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH in ethanol/water). The resulting carboxylic acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, DCC) to afford a library of amide derivatives. This is a particularly powerful strategy for exploring SAR, as the nature of the amine can be systematically varied.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This alcohol can then be further functionalized.
Self-Validating System for Protocols: Each synthetic step should be monitored by TLC to ensure the consumption of starting materials and the formation of the product. The structure and purity of the final compounds must be rigorously confirmed by a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. For crystalline compounds, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Characterization of Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives.
| Technique | Purpose | Expected Observations for the Core Scaffold |
| ¹H NMR | To determine the proton environment in the molecule. | Signals corresponding to the ethyl group (triplet and quartet), the aromatic protons of the sulfamoylphenyl ring (two doublets), the pyrazole proton, and the amino protons. |
| ¹³C NMR | To identify the number and type of carbon atoms. | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the pyrazole ring carbons, and the ethyl group carbons. |
| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated mass of the compound. |
| FT-IR Spectroscopy | To identify the functional groups present. | Characteristic absorption bands for N-H stretching (amino group), C=O stretching (ester), and S=O stretching (sulfonamide). |
| Elemental Analysis | To determine the elemental composition (C, H, N, S). | The experimentally determined percentages should be within ±0.4% of the calculated values. |
Therapeutic Applications and Structure-Activity Relationships (SAR)
Derivatives of this compound have shown promise in several therapeutic areas.
Carbonic Anhydrase Inhibitors
The sulfonamide moiety is a well-established zinc-binding group in inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid secretion. Certain CA isoforms are overexpressed in various cancers and are considered important therapeutic targets.
Field-Proven Insights: Amide derivatives of pyrazole carboxylic acids bearing a sulfonamide group have been shown to be potent inhibitors of human CA isoforms I and II. The pyrazole scaffold serves as a core to which various substituents can be attached to modulate the inhibitory activity and selectivity.
Caption: Derivatization strategies for CA inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in the development of various cancers.
Field-Proven Insights: 5-Amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of pan-FGFRs, demonstrating nanomolar activity against both wild-type and mutant forms of the enzyme. The pyrazole core acts as a scaffold to position a reactive group that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor.
Caption: Workflow for designing covalent FGFR inhibitors.
Cyclooxygenase (COX) Inhibitors
As analogs of Celecoxib, derivatives of this scaffold are expected to exhibit COX-2 inhibitory activity.
Structure-Activity Relationship Insights:
-
The Sulfonamide Moiety: Essential for COX-2 selectivity.
-
The Diaryl System: The two aromatic rings (phenylsulfonamide and another at C-3 or C-5) are crucial for binding to the active site.
-
Substituents on the Second Phenyl Ring: The nature and position of substituents on the second phenyl ring (not present in the core scaffold but would be introduced at C-3) significantly influence potency and selectivity.
-
Modifications at C-4 and C-5: The introduction of various groups at the C-4 and C-5 positions can modulate the pharmacokinetic properties and may lead to interactions with other regions of the enzyme or other biological targets. For instance, converting the ester to an amide can introduce additional hydrogen bonding interactions.
Future Directions and Conclusion
The derivatives of this compound represent a rich and largely untapped source of novel therapeutic agents. The synthetic versatility of this scaffold, coupled with its proven track record in the form of celecoxib and other diarylpyrazole drugs, makes it an attractive starting point for drug discovery programs targeting a range of diseases.
Future research should focus on:
-
Systematic SAR studies: A comprehensive exploration of the chemical space around the C-4 and C-5 positions is warranted to identify novel compounds with enhanced potency and selectivity for various targets.
-
Exploration of new therapeutic targets: While the focus has been on CA, FGFR, and COX, the diverse functionalities that can be introduced onto this scaffold may lead to the discovery of inhibitors for other enzyme families.
-
Development of dual-target inhibitors: The inherent properties of this scaffold could be leveraged to design molecules that simultaneously inhibit two related targets, which could be a promising strategy for overcoming drug resistance in cancer.
References
-
Supuran, C. T., & Innocenti, A. (2006). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(5), 533-539. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2012). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
Deng, W., Chen, X., Liang, H., Song, X., Xiang, S., Guo, J., ... & Lu, X. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. (2014). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 19(11), 18896-18907. [Link]
-
Safaei-Ghomi, J., & Eshteghal, F. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1546-1555. [Link]
-
Al-Zaydi, K. M. (2009). Ethyl Cyanoacetate Reactions. ResearchGate. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(12), 20516-20539. [Link]
-
Elmaaty, A. A., & Al-Azmi, A. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 9(3), 133-151. [Link]
-
PubChem. Ethyl 2-cyano-3-ethoxyacrylate. [Link]
-
Svete, J. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752-760. [Link]
Sources
An In-Depth Technical Guide to the Biological Activity of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Unveiling a Promising Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities that span across therapeutic areas.[1] When functionalized with a sulfamoylphenyl moiety, this scaffold gains a remarkable affinity for a critical family of enzymes: the carbonic anhydrases (CAs). This guide delves into the multifaceted biological landscape of a specific, yet representative, molecule: Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate. We will journey through its synthesis, dissect its mechanism of action as a carbonic anhydrase inhibitor, and explore its consequential anticancer properties. This document is crafted not merely as a repository of data but as a strategic guide for fellow scientists, offering insights into experimental design and rationale, thereby empowering your own research endeavors in this exciting field.
Compound Profile: Structural and Physicochemical Rationale
At the heart of our exploration is the unique architecture of this compound. Each functional group is not a passive ornament but an active participant in its biological narrative.
-
The Pyrazole Core: This five-membered aromatic heterocycle is a privileged scaffold, offering a rigid framework that correctly orients its substituents for optimal target engagement.
-
The Sulfamoylphenyl Group: This is the critical "warhead" of the molecule. The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, essential for its inhibitory action against metalloenzymes like carbonic anhydrase.[2] Its position on the phenyl ring is pivotal for isoform-specific interactions.
-
The 5-Amino Group: The amino substituent can act as a hydrogen bond donor, forming crucial interactions within the active site of target enzymes and contributing to the molecule's overall binding affinity and selectivity.
-
The Ethyl Carboxylate Group: This ester group at the 4-position can influence the molecule's pharmacokinetic properties, such as cell permeability and metabolic stability. It also presents a site for potential prodrug strategies to enhance bioavailability.
Understanding these individual contributions is the first step in appreciating the compound's therapeutic potential and in designing next-generation analogs with enhanced efficacy and selectivity.
Synthesis Pathway: A Reproducible Protocol
The synthesis of this compound is a multi-step process that can be reliably executed in a standard organic chemistry laboratory. The following protocol is a representative method adapted from the synthesis of analogous pyrazole derivatives.[3]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the title compound via a cyclization reaction.
Materials:
-
(E)-ethyl 2-cyano-3-ethoxyacrylate
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol, absolute
-
Triethylamine
-
Standard reflux apparatus
-
Thin-layer chromatography (TLC) supplies
-
Recrystallization solvents (e.g., ethanol/water)
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-sulfamoylphenylhydrazine hydrochloride (1.1 equivalents) in absolute ethanol.
-
Base Addition: To the stirred solution, add triethylamine (1.2 equivalents) dropwise at room temperature. This deprotonates the hydrazine hydrochloride, liberating the free base necessary for the subsequent reaction.
-
Addition of the Acrylate: To this mixture, add (E)-ethyl 2-cyano-3-ethoxyacrylate (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC. The rationale for refluxing is to provide the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can be precipitated by the addition of cold water.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Synthesis Workflow Diagram
Caption: Proposed mechanism of anticancer action via carbonic anhydrase inhibition.
Anticancer Potential: From In Vitro Evidence to In Vivo Promise
The inhibition of tumor-associated carbonic anhydrase isoforms translates into tangible anticancer effects. While direct experimental data for this compound is emerging, extensive research on closely related analogs provides a strong predictive framework for its activity. [2]
In Vitro Anticancer Screening
A standard approach to evaluating the anticancer potential of a novel compound is to screen it against a panel of human cancer cell lines. The National Cancer Institute's NCI-60 screen is a valuable resource for this initial assessment. [2] Table 1: Representative Anticancer Activity of Sulfamoylphenyl Pyrazole Analogs
| Compound Reference | Cancer Cell Line | Activity Metric | Value (µM) | Source |
| Analog 5b | MCF-7 (Breast) | IC₅₀ | 5.21 | [2] |
| Analog 4d | NCI-60 Panel | GI% | 8.46 - 86.55 | [2] |
| Analog 5a-d | NCI-60 Panel | GI% | 5.25 - 93.98 | [2] |
IC₅₀: Half-maximal inhibitory concentration; GI%: Growth Inhibition Percentage.
The data from these analogs strongly suggests that our title compound will exhibit significant antiproliferative activity, particularly against breast cancer cell lines like MCF-7.
Delving Deeper: Cell Cycle Analysis and Apoptosis Induction
Beyond simple proliferation assays, it is crucial to understand how the compound exerts its cytotoxic effects.
-
Cell Cycle Analysis: This technique, typically performed using flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide, reveals at which phase of the cell cycle (G₀/G₁, S, G₂/M) the compound induces arrest. This provides mechanistic insights into its mode of action.
-
Apoptosis Assays: The induction of programmed cell death (apoptosis) is a hallmark of many effective anticancer agents. Assays such as Annexin V/PI staining can quantify the percentage of apoptotic cells following treatment. Studies on related compounds have shown a significant increase in apoptotic cells in MCF-7 cells under both normal and hypoxic conditions. [2]
Antimicrobial and Other Potential Activities
While the primary focus has been on anticancer applications, the pyrazole scaffold is known for a broad spectrum of biological activities. [1]It is plausible that this compound may also possess:
-
Antimicrobial Activity: Pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties. [1][4]Screening against a panel of clinically relevant bacterial and fungal strains would be a worthwhile endeavor.
-
Anti-inflammatory Activity: Some pyrazole-containing compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators. [1]
Future Directions and Concluding Remarks
This compound stands as a molecule of significant interest at the intersection of medicinal chemistry and oncology. Its structural features strongly suggest a mechanism of action rooted in the inhibition of carbonic anhydrases, leading to potent anticancer effects.
For the research scientist, the path forward involves:
-
Definitive Biological Characterization: Undertaking comprehensive in vitro studies to determine the IC₅₀ values against a broad panel of cancer cell lines and to elucidate the precise mechanisms of cell death.
-
Isoform Selectivity Profiling: Assessing the inhibitory activity against a range of carbonic anhydrase isoforms to establish a selectivity profile.
-
In Vivo Efficacy Studies: Progressing the most promising compounds to preclinical animal models to evaluate their antitumor efficacy, pharmacokinetics, and safety profiles.
For the drug development professional, this compound and its analogs represent a promising starting point for lead optimization programs aimed at developing novel, targeted cancer therapeutics.
This guide has aimed to provide a technically deep and strategically insightful overview of this compound. By understanding the "why" behind its synthesis and biological activity, we are better equipped to unlock its full therapeutic potential.
References
-
Al-Warhi, T., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available at: [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Available at: [Link]
-
Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o275. Available at: [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
-
MySkinRecipes. (n.d.). ethyl 5-aMino-1H-pyrazole-4-carboxylate. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2014). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 52(5), 1390-1397. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem Compound Summary for CID 85270. Available at: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 9(10), 824-838. Available at: [Link]
-
Rakhimova, S., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(7), e2000470. Available at: [Link]
-
Xu, J., et al. (2015). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 546-551. Available at: [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. Available at: [Link]
Sources
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate literature review
An In-depth Technical Guide to Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its versatile structure serves as a "privileged scaffold," capable of interacting with a multitude of biological targets through various non-covalent interactions. This has led to the development of numerous blockbuster drugs across a wide range of therapeutic areas, including anticancer agents like ibrutinib, anti-inflammatory drugs such as celecoxib, and antivirals.[3][4] The unique electronic properties and synthetic accessibility of the pyrazole ring allow for extensive functionalization, enabling chemists to fine-tune the steric and electronic profile of molecules to optimize potency, selectivity, and pharmacokinetic properties.[5][6]
This guide focuses on a specific, highly functionalized pyrazole derivative: This compound . This molecule is of significant interest not only as a crucial synthetic intermediate for major pharmaceuticals but also for the therapeutic potential inherent in its own structural motifs—the pyrazole core, the biologically active sulfonamide group, and the reactive aminocarboxylate system. We will explore its synthesis, structural characteristics, known biological roles, and potential for future drug development.
Synthesis and Molecular Architecture
The construction of the polysubstituted pyrazole ring is a foundational exercise in heterocyclic chemistry. The most prevalent and efficient synthesis of this compound involves a classical condensation reaction between a hydrazine derivative and a suitable three-carbon electrophilic component.
Core Synthetic Strategy: Heterocyclic Ring Formation
The primary synthetic route involves the reaction of 4-sulfamoylphenylhydrazine with an activated β-cyanovinyl ether, such as (E)-ethyl 2-cyano-3-ethoxyacrylate. This reaction proceeds via a nucleophilic attack of the hydrazine onto the vinyl system, followed by an intramolecular cyclization and subsequent elimination to form the stable aromatic pyrazole ring. The regioselectivity of this reaction is generally high, yielding the desired 1,5-disubstituted pyrazole isomer.[7]
A similar, related synthesis involves the reaction of 4-sulfamoylphenylhydrazine hydrochloride with 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione to produce the famed anti-inflammatory drug, Celecoxib.[8][9] This highlights the versatility of the substituted hydrazine in creating 1,5-diarylpyrazole systems.
Caption: Inhibition of Carbonic Anhydrase by a Sulfonamide-based compound.
Antimicrobial and Other Activities
The pyrazole scaffold is associated with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects. [10]Numerous studies have reported the synthesis of pyrazole derivatives with potent antimicrobial activity against various human pathogens. [1]The combination of the pyrazole ring with a sulfonamide moiety, as seen in this molecule, is a common strategy in the design of novel antimicrobial agents. [11][12]While specific data for the title compound is limited, its structural class remains an area of active investigation for developing new anti-infective and anti-inflammatory therapeutics. [13][14]
Experimental Methodologies: A Practical Guide
The following protocols are representative of standard laboratory procedures for the synthesis and characterization of this compound, based on established literature. [7]
Detailed Synthesis Protocol
Objective: To synthesize this compound via condensation reaction.
Materials:
-
4-Sulfamoylphenylhydrazine hydrochloride
-
(E)-ethyl 2-cyano-3-ethoxyacrylate
-
Absolute Ethanol
-
Sodium acetate (or other suitable base)
-
Standard reflux apparatus
-
Filtration equipment
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Preparation of Hydrazine Free Base: In a round-bottom flask, dissolve 4-sulfamoylphenylhydrazine hydrochloride in water. Neutralize the solution by adding a stoichiometric amount of a base like sodium acetate or sodium bicarbonate to liberate the free hydrazine. The free base may be extracted or used in situ.
-
Reaction Setup: To a solution of the free 4-sulfamoylphenylhydrazine (1.0 eq) in absolute ethanol, add (E)-ethyl 2-cyano-3-ethoxyacrylate (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. For higher purity, recrystallize the crude product from a suitable solvent like ethanol to afford the final compound as a solid.
Characterization Workflow
Objective: To confirm the identity, structure, and purity of the synthesized product.
-
Melting Point: Determine the melting point of the purified solid and compare it to literature values. A sharp melting point is indicative of high purity.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the pyrazole proton, the amino group protons, and the ethyl ester group. The ¹³C NMR will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Analyze the sample to determine its molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: Record the IR spectrum. Look for characteristic absorption bands for the N-H stretch of the amino and sulfonamide groups, the C=O stretch of the ester, and the S=O stretches of the sulfonamide.
Conclusion and Future Directions
This compound is a molecule of dual importance. It is an indispensable building block in the pharmaceutical industry for the production of anti-inflammatory drugs like Celecoxib. Concurrently, its structure, combining the privileged pyrazole scaffold with a potent sulfonamide pharmacophore, makes it and its derivatives compelling candidates for drug discovery campaigns.
Future research should focus on leveraging this scaffold to develop new therapeutic agents. Key opportunities include:
-
Derivatization: Systematic modification of the amino and carboxylate groups to create libraries of new compounds for screening against various targets.
-
Anticancer Drug Development: Further exploration of this chemical class as inhibitors of carbonic anhydrase and other cancer-relevant targets like kinases. [15][16]* Antimicrobial Discovery: Screening new derivatives against multidrug-resistant bacterial and fungal strains to identify novel anti-infective agents. [17][18] By building upon the solid foundation of its known chemistry and biological potential, this compound will continue to be a valuable entity for researchers, scientists, and drug development professionals.
References
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
-
ResearchGate. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
-
de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Shaaban, M. R., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
ResearchGate. (2017). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Medicinal Chemistry Research. [Link]
-
El-Sayed, M. A. A., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Protein & Peptide Letters. [Link]
-
Gaber, H. M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
ResearchGate. (2024). (PDF) Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ResearchGate. [Link]
-
Nitulescu, G. M., et al. (2010). Synthesis and pharmacological evaluation of some new pyrazole derivatives. Farmacia. [Link]
-
MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Farmacia Journal. (2010). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Farmacia Journal. [Link]
-
ResearchGate. (2023). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]
-
Nunez, Y. O., et al. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. IUCrData. [Link]
-
Al-Issa, S. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Taylor & Francis Online. (2016). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. Taylor & Francis Online. [Link]
-
ACS Publications. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]
-
MDPI. (2022). Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. MDPI. [Link]
-
PubMed. (2015). Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives. PubMed. [Link]
-
ACS Publications. (2007). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PubMed. [Link]
-
MDPI. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]
-
MDPI. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. [Link]
-
ResearchGate. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. PubMed Central. [Link]
-
PubChem. (n.d.). 4-(1-(4-(Aminosulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoic acid. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives | MDPI [mdpi.com]
- 15. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Anti-Inflammatory Drug Synthesis
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a pivotal intermediate in the synthesis of celecoxib, a selective COX-2 inhibitor widely used as a nonsteroidal anti-inflammatory drug (NSAID). The structural integrity and purity of this precursor are paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth analysis of the spectroscopic data for this crucial compound, offering insights into its molecular structure and the analytical techniques used for its characterization. Understanding the spectroscopic signature of this molecule is essential for process optimization, quality control, and regulatory compliance in the pharmaceutical industry.
Molecular Structure and its Spectroscopic Implications
The molecular structure of this compound comprises a pyrazole ring, a sulfonamide-substituted phenyl ring, an ethyl carboxylate group, and an amino group. Each of these functional groups contributes distinct signals in various spectroscopic analyses, providing a comprehensive fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group, the aromatic rings, the amino group, and the pyrazole ring. Based on the analogue, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the following proton signals are anticipated:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | ~1.3 | Triplet | ~7.0 |
| Ethyl -CH₂ | ~4.2 | Quartet | ~7.0 |
| Amino (-NH₂) | Broad singlet | ~4.2-5.0 | - |
| Sulfamoyl (-SO₂NH₂) | Broad singlet | ~7.0-7.5 | - |
| Phenyl (aromatic) | ~7.5-8.0 | Multiplet | - |
| Pyrazole C3-H | ~7.9 | Singlet | - |
Causality of Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the exchangeable protons of the amino and sulfamoyl groups. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The expected chemical shifts for the carbon atoms in this compound are outlined below, with predictions informed by its structural components and data from analogous pyrazoles.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂ | ~60 |
| Pyrazole C4 | ~90-100 |
| Phenyl (aromatic) | ~120-145 |
| Pyrazole C5 | ~150-155 |
| Pyrazole C3 | ~155-160 |
| Ester C=O | ~165 |
Self-Validating System: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule, providing an internal validation of the proposed structure.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| N-H (Amino & Sulfamoyl) | 3200-3500 | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C-H (Aliphatic) | 2850-3000 | Stretching |
| C=O (Ester) | 1680-1720 | Stretching |
| C=N (Pyrazole) | 1600-1650 | Stretching |
| S=O (Sulfonamide) | 1300-1350 and 1140-1180 | Asymmetric and Symmetric Stretching |
Experimental Protocol: A common method for solid samples is the KBr pellet technique. A small amount of the sample is ground with potassium bromide and pressed into a thin, transparent disk for analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound (C₁₂H₁₄N₄O₄S), the expected molecular weight is approximately 326.33 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): m/z ≈ 326
-
Loss of ethoxy group (-OC₂H₅): m/z ≈ 281
-
Loss of the ethyl carboxylate group (-COOC₂H₅): m/z ≈ 253
-
Cleavage of the sulfonamide bond: leading to fragments corresponding to the sulfamoylphenyl and pyrazole moieties.
Workflow for Mass Spectrometry Analysis:
Synthesis and Crystallization
The synthesis of related 5-aminopyrazole derivatives often involves the reaction of a hydrazine derivative with a suitable precursor like (E)-ethyl 2-cyano-3-ethoxyacrylate in a solvent such as ethanol, followed by reflux.[1] The resulting solid product can then be purified by recrystallization from a suitable solvent, such as ethanol, to obtain crystals suitable for analysis.[1]
General Synthesis Workflow:
Conclusion: A Foundation for Quality and Innovation
A thorough understanding of the spectroscopic characteristics of this compound is indispensable for chemists and researchers in the pharmaceutical field. While direct spectral data remains elusive in publicly accessible literature, the analysis of its structural analogues provides a robust predictive framework. The NMR, IR, and MS data, when taken together, create a unique molecular fingerprint that is essential for identity confirmation, purity assessment, and the development of robust manufacturing processes for celecoxib and other related therapeutic agents. This guide serves as a foundational resource, empowering scientists to ensure the quality of this key intermediate and to drive innovation in drug development.
References
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1376. Available at: [Link]
Sources
The Versatile Scaffold: Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate as a Keystone for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 5-Aminopyrazole Moiety
The 5-aminopyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features, including multiple sites for substitution and the capacity for diverse chemical transformations, render it a valuable building block in the design of novel therapeutic agents. When functionalized with a 4-sulfamoylphenyl group at the N1 position and an ethyl carboxylate at the C4 position, the resulting molecule, Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, emerges as a highly versatile intermediate with significant potential in drug discovery. This guide elucidates the latent medicinal applications of this compound, focusing on its role as a precursor for potent kinase inhibitors and carbonic anhydrase inhibitors, and explores the synthetic pathways to unlock its therapeutic promise.
Physicochemical Properties and Synthesis
A comprehensive understanding of the molecule's characteristics is fundamental to its application.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₄O₄S | PubChem |
| Molecular Weight | 326.33 g/mol | PubChem |
| XLogP3 | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
Synthetic Protocol: A Reliable Pathway to the Core Scaffold
The synthesis of this compound can be reliably achieved through the condensation of ethyl 2-cyano-3-ethoxyacrylate with 4-sulfamoylphenylhydrazine. A detailed experimental protocol, adapted from the synthesis of a closely related analogue, is presented below.[1][2]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) in absolute ethanol.
-
Addition of Base: Add a suitable base, such as sodium acetate (1.1 equivalents), to the solution to liberate the free hydrazine. Stir the mixture at room temperature for 15 minutes.
-
Addition of β-Ketoester: To the stirred solution, add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired this compound.
Figure 1: Synthetic scheme for this compound.
Potential Medicinal Application 1: Precursor for Potent Kinase Inhibitors
The 5-aminopyrazole scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The amino group at the C5 position serves as a crucial handle for further chemical modifications, enabling the construction of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. These fused rings are known to effectively target the ATP-binding site of various kinases.
Rationale: The Pyrazolo[1,5-a]pyrimidine Core in Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of the purine core of ATP, allowing it to competitively inhibit the binding of ATP to the kinase active site. This inhibition effectively blocks the downstream signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[3][4] The sulfonamide moiety on the phenyl ring can further enhance binding affinity and selectivity through interactions with specific amino acid residues in the kinase domain.
Synthetic Workflow: From Aminopyrazole to Pyrazolo[1,5-a]pyrimidine
This compound is an ideal starting material for the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The general synthetic strategy involves the cyclocondensation of the 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.
Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
-
Reaction Setup: Dissolve this compound (1 equivalent) and a suitable β-dicarbonyl compound (e.g., acetylacetone, 1.2 equivalents) in glacial acetic acid.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Isolation: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-a]pyrimidine derivative.
Sources
- 1. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate: A Technical Guide to a Potent Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, a heterocyclic compound with significant inhibitory activity against carbonic anhydrases (CAs). The pyrazole scaffold, a privileged structure in medicinal chemistry, is a key component of numerous FDA-approved drugs.[1][2] This document delves into the synthesis, mechanism of action, and structure-activity relationships of this specific pyrazole derivative. It also provides detailed, field-proven protocols for its synthesis and the in-vitro evaluation of its carbonic anhydrase inhibitory activity, aiming to equip researchers with the practical knowledge required for its application in drug discovery and development.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This seemingly simple reaction is fundamental to a multitude of physiological processes, including pH regulation, CO2 transport, electrolyte secretion, and biosynthesis.[5] Consequently, the dysregulation of CA activity is implicated in a range of pathologies.
The inhibition of specific CA isoforms has proven to be a successful therapeutic strategy for various conditions:
-
Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.[4]
-
Epilepsy and Altitude Sickness: By inducing metabolic acidosis, CA inhibitors can modulate neuronal excitability and counteract the effects of respiratory alkalosis at high altitudes.[4]
-
Cancer: Tumor-associated isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Their inhibition is a promising anticancer strategy.[6]
The therapeutic landscape of CA inhibitors is dominated by sulfonamide-based compounds. The unsubstituted sulfonamide moiety (-SO2NH2) is a critical pharmacophore that coordinates to the zinc ion in the enzyme's active site, leading to potent inhibition.[7] this compound belongs to this class of inhibitors, incorporating the essential sulfonamide group on a phenylpyrazole scaffold. Notably, the COX-2 inhibitor celecoxib, which also features a sulfamoylphenylpyrazole core, has been shown to be a potent inhibitor of human carbonic anhydrase II.[3][8]
The Pyrazole Scaffold: A Privileged Core in Medicinal Chemistry
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its metabolic stability and its ability to serve as a versatile template for the synthesis of diverse compounds with a wide range of biological activities.[1][2][9] Several FDA-approved drugs, including the anti-inflammatory celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil, contain a pyrazole core, highlighting its therapeutic importance.[1]
The versatility of the pyrazole scaffold allows for the introduction of various substituents at different positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity. This adaptability makes it an attractive starting point for the design of novel enzyme inhibitors.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process. While various synthetic routes for substituted pyrazoles exist, a common approach involves the condensation of a hydrazine derivative with a suitable three-carbon precursor.[10][11][12]
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials and Reagents:
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethyl (ethoxymethylene)cyanoacetate
-
Anhydrous Ethanol
-
Triethylamine
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Standard laboratory glassware
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent) in anhydrous ethanol.
-
Basification: Add triethylamine (1.1 equivalents) to the suspension to neutralize the hydrochloride salt and liberate the free hydrazine. Stir the mixture at room temperature for 15-20 minutes.
-
Addition of the Cyanoacetate: To the stirred mixture, add ethyl (ethoxymethylene)cyanoacetate (1 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory activity of this compound against carbonic anhydrase is primarily attributed to its unsubstituted sulfonamide moiety. This functional group acts as a zinc-binding group (ZBG), directly interacting with the catalytic zinc ion in the enzyme's active site.
Molecular Interactions in the Active Site
The mechanism of inhibition involves the following key interactions:
-
Coordination to the Zinc Ion: The deprotonated sulfonamide nitrogen forms a coordinate bond with the Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle.[7]
-
Hydrogen Bonding Network: The sulfonamide oxygens form hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in CA II), further anchoring the inhibitor in the active site.[13]
-
Hydrophobic and Hydrophilic Interactions: The phenylpyrazole portion of the inhibitor occupies a hydrophobic pocket within the active site, while the ethyl carboxylate and amino groups can form additional hydrogen bonds with nearby amino acid residues, contributing to the overall binding affinity and potentially influencing isoform selectivity.[13]
The following diagram illustrates the key interactions of a sulfonamide inhibitor within the carbonic anhydrase active site.
Caption: Interactions of a sulfonamide inhibitor in the CA active site.
Structure-Activity Relationships (SAR)
The inhibitory potency and isoform selectivity of pyrazole-based carbonic anhydrase inhibitors can be significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings.[14]
| Position | Substituent | Effect on Activity |
| Pyrazole C3 | Bulky, hydrophobic groups | Can enhance binding by interacting with hydrophobic residues in the active site. |
| Pyrazole C5 | Hydrogen bond donors/acceptors (e.g., -NH₂) | May form additional interactions with active site residues, potentially increasing affinity. |
| Phenyl Ring | Electron-withdrawing/donating groups | Can modulate the pKa of the sulfonamide group, influencing its ability to coordinate with the zinc ion. |
| Linker | Flexible or rigid linkers between scaffold and other moieties | Can alter the orientation of the inhibitor in the active site, impacting isoform selectivity.[14] |
This table provides a generalized summary of SAR trends observed for pyrazole-based CA inhibitors.
In Vitro Evaluation of Carbonic Anhydrase Inhibition
A common and reliable method for determining the inhibitory potency (typically expressed as IC₅₀ or Kᵢ values) of a compound against carbonic anhydrase is the esterase activity assay.[5] This assay utilizes the ability of CA to hydrolyze certain esters, such as p-nitrophenyl acetate (pNPA), which produces a colored product that can be monitored spectrophotometrically.[5][15]
Experimental Protocol for Esterase Activity Assay
Materials and Reagents:
-
Purified human carbonic anhydrase isoform (e.g., hCA I or hCA II)
-
p-Nitrophenyl acetate (pNPA)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Anhydrous acetonitrile or DMSO for dissolving substrate and inhibitor
-
Test compound (this compound)
-
Known CA inhibitor as a positive control (e.g., Acetazolamide)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.5.
-
Enzyme Stock Solution: Prepare a stock solution of the CA isoform in the assay buffer.
-
Substrate Stock Solution: Prepare a stock solution of pNPA in anhydrous acetonitrile.
-
Inhibitor Stock Solutions: Prepare stock solutions of the test compound and the positive control (Acetazolamide) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and substrate solution (no enzyme).
-
Control wells (100% activity): Add assay buffer, enzyme solution, and the corresponding volume of DMSO (without inhibitor).
-
Test wells: Add assay buffer, enzyme solution, and the desired concentration of the test compound.
-
Positive control wells: Add assay buffer, enzyme solution, and the desired concentration of Acetazolamide.
-
-
Pre-incubation: Add the assay buffer, enzyme, and inhibitor (or DMSO) to the respective wells. Incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[5]
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
The following diagram outlines the workflow for the in vitro CA inhibition assay.
Caption: Workflow for the in vitro CA inhibition assay.
Conclusion
This compound represents a promising scaffold for the development of potent and potentially selective carbonic anhydrase inhibitors. Its synthesis is achievable through established chemical routes, and its mechanism of action is well-understood, relying on the canonical interaction of the sulfonamide group with the active site zinc ion. The inherent versatility of the pyrazole core offers ample opportunities for medicinal chemists to explore structure-activity relationships and optimize the compound's pharmacological profile. The detailed protocols provided in this guide serve as a practical resource for researchers aiming to synthesize, evaluate, and further develop this and related compounds for various therapeutic applications, from glaucoma treatment to novel anticancer strategies. The continued investigation of such "privileged" scaffolds is crucial for advancing the field of drug discovery.[2]
References
- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
- New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.
- Ethyl 5-amino-1-[(4-methylphenyl)
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. OUCI.
- Ethyl 5-amino-1-(4-methylphenyl)
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. MDPI.
- Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH.
- Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
- Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxyl
- Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evalu
- The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. PubMed.
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.
- Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PMC - NIH.
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.
- Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation.
- In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.
- Dual carbonic anhydrase--cyclooxygenase-2 inhibitors. PubMed.
- The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applic
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
- Carbonic anhydrase/COX-2 inhibitors in the treatment of various diseases.
- Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Deriv
- Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists.
- Carbonic Anhydrase Inhibitors.
- Carbonic Anhydrase Activity Assay. Protocols.io.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-selective Celecoxib: New Pharmacological Opportunities Due to Rel
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
- COX-2 Selective (includes Bextra, Celebrex, and Vioxx)
Sources
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dual carbonic anhydrase--cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unexpected nanomolar inhibition of carbonic anhydrase by COX-2-selective celecoxib: new pharmacological opportunities due to related binding site recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Protocol for synthesizing Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
An Application Note for the Synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Introduction: The Significance of a Celecoxib Precursor
This compound is a molecule of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial heterocyclic building block, most notably as a key intermediate in the synthesis of Celecoxib (SC-58635)[1][2]. Celecoxib is a widely recognized nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor, used for treating arthritis and pain[1][3]. The 5-aminopyrazole scaffold is a versatile template that has been extensively explored for various therapeutic applications, including the development of anticancer agents and enzyme inhibitors[4][5].
This document provides a detailed protocol for the synthesis of this important intermediate, grounded in established chemical principles. The primary synthetic route involves a cyclocondensation reaction between two key precursors: 4-hydrazinobenzenesulfonamide and ethyl 2-cyano-3-ethoxyacrylate. We will detail the preparation of these precursors and the final condensation step, offering insights into the reaction mechanism, experimental setup, and characterization of the final product.
Overall Reaction Scheme
The synthesis is a two-component reaction that forms the pyrazole ring system. The overall transformation is depicted below:
Caption: General scheme for the synthesis of this compound.
Part 1: Synthesis of Precursor A - 4-Hydrazinobenzenesulfonamide Hydrochloride
4-Hydrazinobenzenesulfonamide hydrochloride is a stable form of the reactive hydrazine precursor.[6] A common and reliable method for its preparation begins with the readily available compound 4-aminobenzenesulfonamide (sulfanilamide) and involves a two-step diazotization and reduction process.[6]
Reaction Mechanism: Diazotization and Reduction
-
Diazotization: The primary aromatic amine of sulfanilamide is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C) to form a stable diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.[6]
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.[6]
Protocol for 4-Hydrazinobenzenesulfonamide Hydrochloride
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (molar eq.) | Quantity |
| 4-Aminobenzenesulfonamide | 172.21 | 1.0 | 17.2 g |
| Concentrated HCl | 36.46 | - | ~70 mL |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 | 7.25 g |
| Stannous Chloride (SnCl₂) | 189.60 | 3.0 | 56.9 g |
| Deionized Water | 18.02 | - | As needed |
| Crushed Ice | - | - | As needed |
Step-by-Step Procedure
-
Diazotization:
-
In a 500 mL beaker immersed in an ice-salt bath, add 4-aminobenzenesulfonamide (17.2 g, 0.1 mol).
-
Carefully add 40 mL of concentrated hydrochloric acid and 40 g of crushed ice. Stir the mixture with a magnetic stirrer until a fine slurry is formed and the temperature is maintained below 5°C.[6]
-
In a separate flask, dissolve sodium nitrite (7.25 g, 0.105 mol) in 20 mL of deionized water and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred sulfanilamide slurry. The addition rate should be controlled to ensure the temperature does not rise above 5°C.[6]
-
Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
-
Reduction:
-
In a separate 1 L flask, prepare a cold solution of stannous chloride (56.9 g, 0.3 mol) in 30 mL of concentrated hydrochloric acid. Cool this solution thoroughly in an ice bath.
-
With vigorous stirring, slowly pour the freshly prepared diazonium salt solution into the cold stannous chloride solution.[6]
-
A white precipitate of 4-hydrazinobenzenesulfonamide hydrochloride will begin to form.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to stand to ensure complete precipitation.[6]
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water to remove residual acids and salts.
-
Dry the product under vacuum to yield 4-hydrazinobenzenesulfonamide hydrochloride as a white to light yellow crystalline powder.
-
Part 2: Synthesis of Precursor B - Ethyl 2-cyano-3-ethoxyacrylate
This reagent is commercially available from many suppliers. It can also be synthesized via the condensation of ethyl cyanoacetate with triethyl orthoformate in the presence of a catalyst like acetic anhydride. For the purpose of this protocol, we will assume the use of a commercially sourced reagent.
Key Properties of Ethyl 2-cyano-3-ethoxyacrylate
| Property | Value |
| CAS Number | 94-05-3 |
| Molecular Formula | C₈H₁₁NO₃[7] |
| Molecular Weight | 169.18 g/mol |
| Appearance | White to yellow crystalline solid[8] |
| Melting Point | 49-51 °C |
Part 3: Final Synthesis of this compound
This final step is a classic example of pyrazole synthesis from a hydrazine and a β-functionalized acrylonitrile derivative. The reaction proceeds via a nucleophilic attack followed by cyclization and aromatization.
Reaction Mechanism Visualization
The mechanism involves an initial Michael addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen onto the nitrile carbon, and subsequent tautomerization to form the stable aromatic pyrazole ring.
Caption: Simplified mechanism for pyrazole formation.
Protocol for Final Product Synthesis
This protocol is adapted from established procedures for similar pyrazole syntheses.[9]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (molar eq.) | Quantity |
| 4-Hydrazinobenzenesulfonamide HCl | 223.68 | 1.0 | 2.24 g |
| Ethyl 2-cyano-3-ethoxyacrylate | 169.18 | 1.0 | 1.69 g |
| Absolute Ethanol | 46.07 | - | 30 mL |
| Sodium Acetate (anhydrous) | 82.03 | 1.0 | 0.82 g |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydrazinobenzenesulfonamide hydrochloride (2.24 g, 0.01 mol), sodium acetate (0.82 g, 0.01 mol), and absolute ethanol (30 mL). The sodium acetate is used to neutralize the HCl salt of the hydrazine, liberating the free base in situ.
-
Stir the suspension for 10-15 minutes at room temperature.
-
Add (E)-ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 0.01 mol) to the flask.[9]
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Maintain the reflux for 12-16 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.[9]
-
Cool the concentrated solution in an ice bath to induce crystallization of the product.
-
Collect the resulting solid precipitate by vacuum filtration.
-
-
Purification:
-
Wash the crude product with a small amount of cold ethanol.
-
Recrystallize the solid from absolute ethanol to obtain the pure this compound.[9]
-
Dry the purified crystals in a vacuum oven. The expected yield is typically in the range of 60-70%.
-
Experimental Workflow Overview
The entire process from starting materials to the final purified product can be visualized as a multi-step workflow.
Caption: Overall workflow for the synthesis protocol.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Specific Hazards:
-
Hydrazine Derivatives: Hydrazines are toxic and potential carcinogens. Avoid inhalation and skin contact.
-
Sodium Nitrite: A strong oxidizing agent. Keep away from combustible materials. It is toxic if ingested.
-
Concentrated Acids (HCl): Highly corrosive. Handle with extreme care.
-
Stannous Chloride: Corrosive and may cause skin and eye irritation.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
FTIR Spectroscopy: To identify characteristic functional groups (e.g., -NH₂, -SO₂NH₂, -C=O, -C≡N is absent).
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the final product.
References
- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
- Ethyl 5-amino-1-[(4-methylphenyl)
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC - NIH.
-
New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (n.d.). ResearchGate. [Link]
-
ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (n.d.). ChemSynthesis. [Link]
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. (n.d.). ACS Publications. [Link]
- The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. (n.d.).
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. [Link]
- Process for 4-sulfonamidophenyl hydrazines. (n.d.).
-
4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. (n.d.). PubMed. [Link]
-
4-Hydrazino-benzenesulfonamide hydrochloride. (n.d.). PharmaCompass.com. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed. [Link]
- A preparing method of ethyl 2-cyano-3,3-diphenylacrylate. (n.d.).
-
Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates. (n.d.). ResearchGate. [Link]
-
Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles. (2014). PubMed. [Link]
-
Process for 4-sulfonamidophenyl hydrazines. (n.d.). European Patent Office. [Link]
-
Ethyl 2-cyano-3-ethoxyacrylate. (n.d.). PubChem - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Blueprint of a Potential Therapeutic: A Guide to the X-ray Crystallography of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on obtaining and analyzing the single-crystal X-ray structure of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate. The protocols and application notes detailed herein are designed to be a practical resource, blending established methodologies with expert insights to facilitate the successful crystallographic analysis of this and structurally related compounds.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2][3]. The title compound, this compound, is of particular interest as it shares structural motifs with celecoxib, a well-known selective COX-2 inhibitor[4][5][6]. The sulfamoylphenyl group is a key pharmacophore that often imparts selectivity for COX-2, an enzyme implicated in inflammation and cancer[5][7].
Determining the precise three-dimensional atomic arrangement of this molecule through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR)[8]. This knowledge is invaluable for the rational design of more potent and selective drug candidates, enabling researchers to visualize how the molecule might interact with its biological target.
Part 1: Synthesis and Crystallization Strategies
A robust and reproducible synthesis followed by the growth of high-quality single crystals are the foundational steps for any successful crystallographic study.
Synthesis of this compound
The synthesis of the title compound can be achieved through the cyclocondensation reaction of ethyl 2-cyano-3-ethoxyacrylate with 4-sulfamoylphenylhydrazine. This method is a common and effective route for the preparation of 5-aminopyrazole derivatives[9].
Diagram of the Synthetic Pathway:
Caption: Synthetic route to the title compound.
Protocol 1: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-sulfamoylphenylhydrazine (1.87 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition of Reagent: To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 10 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure compound.
Crystallization: The Art of Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step[10]. The ideal crystal should be well-formed, optically clear, and have dimensions of approximately 0.1-0.3 mm in all directions[11]. Several techniques can be employed, and the choice of solvent is critical[1][12].
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a solvent in which it is moderately soluble, and the solvent is allowed to evaporate slowly[12][13][14].
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization[1][4][13][15].
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix[1][4][12][13].
Protocol 2: Crystallization by Slow Evaporation
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to find one in which it is moderately soluble at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or a loop.
Part 2: Single-Crystal X-ray Diffraction Analysis
This section outlines the workflow for analyzing a single crystal, from mounting to the final refined structure.
Workflow for Single-Crystal X-ray Diffraction:
Caption: The major steps in a single-crystal X-ray diffraction experiment.
Protocol 3: Crystal Mounting
-
Crystal Selection: Under a microscope, select a well-formed, clear crystal with sharp edges.
-
Mounting: Using a cryoloop or a glass fiber, carefully pick up the selected crystal with a small amount of paratone-N oil to prevent it from drying out[10].
-
Goniometer Head: Attach the loop or fiber to a goniometer head.
-
Centering: Mount the goniometer head on the diffractometer and carefully center the crystal in the X-ray beam using the instrument's alignment camera[16].
Protocol 4: Data Collection
-
Instrument Setup: Use a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.
-
Temperature: Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Data Collection Strategy: Devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. This typically involves collecting a series of diffraction images at different crystal orientations (phi and omega scans)[17].
-
Exposure Time: Adjust the exposure time per frame to obtain good counting statistics for both strong and weak reflections.
Protocol 5: Structure Solution and Refinement using SHELX
The SHELX suite of programs is a powerful and widely used tool for the determination of small-molecule crystal structures[3][18][19].
-
Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields an HKL file containing the reflection data.
-
Structure Solution (SHELXT or SHELXS): Use direct methods or Patterson methods to obtain an initial model of the crystal structure. This will provide the positions of the heavier atoms.
-
Structure Refinement (SHELXL): Refine the initial atomic model against the experimental diffraction data using a least-squares minimization procedure. This involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
Difference Fourier Maps: Calculate difference Fourier maps (Fo-Fc) to locate missing atoms (e.g., hydrogens) and to identify any regions of disordered electron density.
-
Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically to account for their thermal motion in different directions.
-
Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions and refine them using a riding model, or, if the data quality is high, refine their positions freely.
-
Final Refinement Cycles: Continue refinement until the model converges, as indicated by a stable R-factor and minimal shifts in the refined parameters.
Part 3: Data Presentation and Interpretation
A clear and concise presentation of the crystallographic data is essential for communicating the results of the analysis.
Table 1: Crystallographic Data and Refinement Details
| Parameter | Value |
| Chemical formula | C₁₂H₁₄N₄O₄S |
| Formula weight | 326.34 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 17.234(7) |
| α (°) | 90 |
| β (°) | 101.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1445.9(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.501 |
| Absorption coefficient (mm⁻¹) | 0.267 |
| F(000) | 680 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.3 to 28.3 |
| Reflections collected | 12345 |
| Independent reflections | 3123 [R(int) = 0.045] |
| Completeness to θ = 28.3° | 99.8% |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3123 / 0 / 208 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |
| R indices (all data) | R₁ = 0.062, wR₂ = 0.135 |
| Largest diff. peak and hole (e.Å⁻³) | 0.45 and -0.38 |
Note: The data in this table is representative and should be replaced with actual experimental values.
Conclusion
The successful X-ray crystallographic analysis of this compound provides an unambiguous determination of its molecular structure. This detailed atomic-level information is crucial for understanding its chemical properties and for guiding future drug design efforts aimed at developing novel therapeutics based on the pyrazole scaffold. The protocols and guidelines presented in this document offer a comprehensive framework for achieving this goal, from synthesis and crystallization to the final structural analysis.
References
- Boyd, R. J., & Lumsden, M. D. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1815-1834.
- Jasinski, J. P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide.
- El-Sayed, N. N. E., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 456.
- Dauter, Z. (1999). Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 10), 1703–1717.
- Wang, Y., et al. (2020). Design, synthesis and bioactivities of Celecoxib analogues or derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115201.
- Al-Hourani, B. J. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–167.
- Read, R. J., & Oeffner, R. D. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-57.
- Du, D., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1348, 107–117.
- Georgiev, A. G., et al. (2019). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Medicina (Kaunas, Lithuania), 55(4), 101.
- El-Gamal, M. I., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. RSC Medicinal Chemistry, 13(10), 1257-1275.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
- Ciulli, A., & Abell, C. (2007). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Current Opinion in Structural Biology, 17(6), 703–710.
- Siatra-Papastaikoudi, T., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3768.
- Kalgutkar, A. S., et al. (2000). 1,2-Diaryl-4-(alkoxy)imidazoles as isosteres of the 1,2-diaryl-5-(alkoxy)imidazoles: potent and selective cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1617-1620.
Sources
- 1. unifr.ch [unifr.ch]
- 2. Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neutrons.ornl.gov [neutrons.ornl.gov]
- 4. chemistryviews.org [chemistryviews.org]
- 5. excillum.com [excillum.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rigaku.com [resources.rigaku.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 14. depts.washington.edu [depts.washington.edu]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 17. journals.iucr.org [journals.iucr.org]
- 18. hkl-xray.com [hkl-xray.com]
- 19. ocw.mit.edu [ocw.mit.edu]
Application Notes & Protocols: In Vitro Profiling of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Introduction: Rationale for Investigation
Furthermore, the sulfonamide group is a classic zinc-binding pharmacophore found in carbonic anhydrase (CA) inhibitors.[6][7] Several human CA isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation.[6] Therefore, this compound presents a compelling dual-target hypothesis.
These application notes provide a comprehensive suite of validated in vitro protocols designed to systematically characterize the biological activity of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate. The experimental workflow is designed to first assess the primary, hypothesis-driven targets (COX-1/COX-2) and a strong secondary target (Carbonic Anhydrase), followed by cell-based assays to determine its functional effects on cancer cell viability and the mechanism of cell death.
Compound Profile & Handling
Before initiating any biological assays, it is critical to characterize and properly handle the test compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₄N₄O₄S | (Calculated) |
| Molecular Weight | 326.33 g/mol | (Calculated) |
| Appearance | Typically a solid (e.g., colorless or pale crystals) | [8][9] |
| Solubility | Soluble in DMSO and Methanol |
Stock Solution Preparation:
-
Recommendation: Prepare a 10 mM or 20 mM stock solution in 100% dimethyl sulfoxide (DMSO).
-
Procedure: Weigh the compound accurately and add the calculated volume of DMSO. Ensure complete dissolution using a vortex mixer or sonication.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
Scientist's Note: For all subsequent in vitro assays, the final concentration of DMSO in the culture medium or reaction buffer should not exceed 0.5% (v/v) to prevent solvent-induced artifacts. Ensure that all control wells receive an equivalent concentration of DMSO.
Hypothesized Mechanisms and Targets
The structural features of the compound suggest several potential biological targets. The following protocols are designed to investigate these primary hypotheses.
Caption: Hypothesized targets and downstream effects of the compound.
Experimental Workflow: A Tiered Approach
A logical, tiered approach is recommended to efficiently profile the compound. Primary enzymatic assays confirm direct target engagement, while secondary cell-based assays elucidate the functional consequences.
Caption: Recommended tiered workflow for in vitro characterization.
Detailed Protocols
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Principle: This protocol measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGG₂ and then to PGH₂ involves a peroxidase-catalyzed reaction that can be monitored using a colorimetric probe, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation.[5]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic Acid (substrate)
-
TMPD (probe)
-
Tris-HCl buffer (pH 8.0)
-
Heme cofactor
-
Test Compound, Celecoxib (positive control), DMSO (vehicle control)
-
96-well microplate and plate reader (590-620 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme. Prepare substrate solution (arachidonic acid) and probe solution (TMPD) in the assay buffer.
-
Compound Plating: Serially dilute the test compound in DMSO and then into the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Add 10 µL of each concentration to the wells of a 96-well plate.
-
Controls: Add 10 µL of serially diluted Celecoxib (positive control for COX-2), a non-selective NSAID like Indomethacin (control for both), and DMSO (vehicle control) to their respective wells.
-
Enzyme Addition: Add 20 µL of either COX-1 or COX-2 enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a 20 µL mixture of arachidonic acid and TMPD to all wells.
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate (slope) of the linear portion of the absorbance curve for each well.
-
Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Scientist's Note: A high SI is a desirable characteristic for modern anti-inflammatory drugs, as selective inhibition of COX-2 is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[10]
Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay
Principle: This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at 400 nm.[6]
Materials:
-
Human recombinant CA isozymes (e.g., hCA II, IX, XII)
-
4-Nitrophenyl acetate (NPA) substrate
-
Tris buffer (pH 7.4)
-
Test Compound, Acetazolamide (positive control), DMSO (vehicle control)
-
96-well microplate and plate reader (400 nm)
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compound, Acetazolamide, and DMSO control in the assay buffer in a 96-well plate.
-
Enzyme Addition: Add a solution of the CA isozyme to each well and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add the NPA substrate solution (prepared in acetonitrile and diluted in buffer) to all wells to start the reaction.
-
Data Acquisition: Measure the absorbance at 400 nm every minute for 20-30 minutes in kinetic mode.
-
Data Analysis: Calculate the reaction rates and determine the IC₅₀ values as described in Protocol 1. This will allow for the assessment of inhibitory potency and selectivity against different CA isozymes.
Protocol 3: Cell Proliferation / Cytotoxicity Assay (MTT Assay)
Principle: This assay quantifies cell viability. The mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]
Materials:
-
Cancer cell lines: HT-29 (colon, COX-2 positive), MCF-7 (breast, COX-2 positive), and a COX-2 negative line for comparison (e.g., HCT-116 p53-/-).[10][12]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test Compound, Doxorubicin (positive control), DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound (e.g., 0.1 µM to 100 µM), Doxorubicin, and DMSO vehicle control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated cells (100% viability). Plot the percent viability versus the log of the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: Apoptosis Induction Assay (Annexin V-FITC / Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[13][14]
Materials:
-
Cell line of interest (e.g., HT-29 or MCF-7)
-
Test Compound, Staurosporine or Celecoxib (positive control), DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24-48 hours. Include positive and vehicle controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Data Analysis:
-
Gate the cell populations to quantify the percentage of cells in each quadrant:
-
Q4 (Annexin V- / PI-): Live cells
-
Q3 (Annexin V+ / PI-): Early apoptotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q1 (Annexin V- / PI+): Necrotic cells
-
-
Compare the percentage of total apoptotic cells (Early + Late) in treated samples to the vehicle control.
-
Summary of Expected Data & Interpretation
The following table outlines the expected quantitative outputs from these protocols, which will enable a comprehensive profile of the compound's in vitro activity.
| Assay | Parameter | Interpretation |
| COX Inhibition | IC₅₀ (COX-1), IC₅₀ (COX-2) | Measures potency against each isozyme. Lower values indicate higher potency. |
| Selectivity Index (SI) | An SI >> 1 indicates selective inhibition of COX-2, predicting a favorable GI safety profile. | |
| CA Inhibition | IC₅₀ (hCA II, IX, XII) | Measures potency against different carbonic anhydrase isozymes. |
| Cell Viability | GI₅₀ | Measures the concentration required to inhibit cell growth by 50%. |
| Apoptosis Assay | % Apoptotic Cells | Quantifies the induction of programmed cell death as the mechanism of cytotoxicity. |
References
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
-
Elgazwy, A. S. H. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1086–1103. [Link]
-
Ricci, M. S., & Zong, W. X. (2009). The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies. International Journal of Molecular Sciences, 10(4), 1546-1563. [Link]
-
Ghorab, M. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry, 171, 397-411. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Ghandforoush-Sattari, M., et al. (2010). In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines. Research in Pharmaceutical Sciences, 5(2), 119–127. [Link]
-
Vozny, I., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7013. [Link]
-
Tsujii, M., & DuBois, R. N. (1999). Cyclooxygenase-2 Overexpression Reduces Apoptotic Susceptibility by Inhibiting the Cytochrome c-dependent Apoptotic Pathway in Human Colon Cancer Cells. Cancer Research, 59(7), 1635-1640. [Link]
-
ResearchGate. (n.d.). COX-1/2 inhibition and cytotoxicity study of celecoxib analogues. ResearchGate. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. Retrieved January 23, 2026, from [Link]
-
Al-Warhi, T., et al. (2021). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Molecules, 26(11), 3376. [Link]
-
Rutkauskas, K., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 22(19), 10738. [Link]
-
El-Gamal, M. I., et al. (2022). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity Against Breast Cancer Cell Line MCF-7. ResearchGate. [Link]
-
Zia-ur-Rehman, M., et al. (2009). Ethyl 5-amino-1-(4-chloro-2-nitro-phen-yl)-1H-pyrazole-4-carboxyl-ate. Acta Crystallographica Section E, 65(Pt 2), o275. [Link]
-
Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 10183–10201. [Link]
-
Gomaa, H. A. M., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 12(1), 1-18. [Link]
-
Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(16), 4999. [Link]
-
Georgieva, M., et al. (2021). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Pharmaceuticals, 14(11), 1145. [Link]
-
Grösch, S., et al. (2001). COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib. The FASEB Journal, 15(14), 2742-2744. [Link]
-
Bektas, H., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(1), 79. [Link]
-
Al-Salahi, R., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(1), 58-65. [Link]
-
ResearchGate. (2015). (PDF) Interactions of 5-aryl-1H-pyrazole-3-carboxylic acids with four human carbonic anhydrase isoforms - a molecular modeling perspective. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Authored by: A Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazole Derivative
Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core linked to a sulfonamide moiety. This structural arrangement is noteworthy as it is present in several biologically active molecules, including the selective COX-2 inhibitor celecoxib and a variety of carbonic anhydrase inhibitors.[1][2][3] Pyrazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] The presence of the sulfonamide group suggests a potential for this compound to interact with zinc-containing metalloenzymes, such as carbonic anhydrases (CAs), which are implicated in various physiological and pathological processes, including tumorigenesis.[2][3]
This comprehensive guide provides a suite of detailed cell-based assays to investigate the biological activity of this compound. The proposed experimental workflow is designed to first assess its general cytotoxicity and then to dissect its potential mechanisms of action, focusing on pathways commonly associated with its structural motifs, such as the induction of apoptosis and cell cycle arrest. These protocols are intended for researchers in drug discovery and development to facilitate a thorough preclinical evaluation of this compound.
Hypothesized Mechanism of Action
Based on its structural similarity to known carbonic anhydrase inhibitors and other anticancer pyrazole derivatives, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of Carbonic Anhydrases: The sulfonamide group could chelate the zinc ion in the active site of carbonic anhydrases, particularly tumor-associated isoforms like CA IX and CA XII, leading to a disruption of pH regulation in cancer cells and subsequent inhibition of their growth and proliferation.[3]
-
Induction of Apoptosis: Many anticancer agents, including pyrazole derivatives, trigger programmed cell death.[3][6]
-
Cell Cycle Arrest: The compound might interfere with the cell cycle machinery, preventing cancer cells from progressing through division.[3]
-
Modulation of Pro-inflammatory Signaling: Given the anti-inflammatory properties of many pyrazole-sulfonamide compounds, it may also impact inflammatory pathways such as NF-κB signaling.[4][7]
The following protocols are designed to systematically test these hypotheses.
Section 1: Assessment of Cytotoxicity and Cell Viability
The initial step in characterizing the biological activity of any new compound is to determine its effect on cell viability and proliferation. The MTT and XTT assays are reliable, high-throughput colorimetric methods for this purpose.[8]
MTT Assay for Cell Viability
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
XTT Assay for Cell Proliferation
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay. The key advantage is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[11]
Protocol: The protocol is similar to the MTT assay, with the following modifications:
-
Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and metabolic rate.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate cell proliferation as a percentage of the control and determine the IC₅₀ value.
| Assay | Principle | Endpoint | Advantages | Disadvantages |
| MTT | Mitochondrial dehydrogenase activity reduces MTT to insoluble purple formazan. | Colorimetric (Absorbance at 570 nm) | Inexpensive, widely used. | Requires a solubilization step, formazan crystals can be toxic. |
| XTT | Mitochondrial dehydrogenase activity reduces XTT to soluble orange formazan. | Colorimetric (Absorbance at 450-500 nm) | Simpler protocol (no solubilization), higher sensitivity. | More expensive than MTT. |
Section 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of the compound is established, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[13]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Caption: Flow cytometry populations in Annexin V/PI assay.
Section 3: Investigating Cell Cycle Perturbations
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry analysis of DNA content is a standard method to assess cell cycle distribution.[14]
Propidium Iodide Staining for Cell Cycle Analysis
Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity of stained cells is directly proportional to their DNA content.[14] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay (Section 2.1).
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.[15] Cells can be stored at -20°C for several weeks.[15]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be represented as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Caption: Workflow for cell cycle analysis by flow cytometry.
Section 4: Probing a Potential Target: Carbonic Anhydrase Inhibition
The sulfonamide moiety in the test compound strongly suggests that it may inhibit carbonic anhydrases. A whole-cell assay can provide preliminary evidence for this activity.
In-Cell Carbonic Anhydrase Activity Assay
Principle: This assay measures the intracellular esterase activity, which is dependent on the pH-regulating activity of carbonic anhydrases. A cell-permeable esterase substrate that becomes fluorescent upon hydrolysis is used. Inhibition of carbonic anhydrase leads to intracellular acidification, which in turn reduces esterase activity and, consequently, the fluorescent signal.
Protocol:
-
Cell Culture: Culture cells known to express high levels of CA IX or CA XII (e.g., hypoxic cancer cells) in a 96-well black, clear-bottom plate.
-
Compound Incubation: Treat the cells with a range of concentrations of this compound and a known carbonic anhydrase inhibitor (e.g., acetazolamide) for 1-4 hours.
-
Substrate Addition: Add a cell-permeable esterase substrate (e.g., BCECF-AM) to each well and incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: A decrease in fluorescence intensity in compound-treated cells compared to the control indicates potential carbonic anhydrase inhibition.
Section 5: Investigating Effects on Inflammatory Signaling
Given the anti-inflammatory profile of many pyrazole derivatives, it is pertinent to investigate the effect of the compound on key inflammatory pathways, such as the NF-κB pathway.[4]
NF-κB Nuclear Translocation Assay
Principle: In resting cells, NF-κB is sequestered in the cytoplasm by IκB proteins.[16] Upon stimulation with an inflammatory agent (e.g., TNF-α), IκB is degraded, and NF-κB translocates to the nucleus to activate gene transcription. This translocation can be visualized and quantified using immunofluorescence microscopy.
Protocol:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Pre-treat the cells with the test compound for 1-2 hours before stimulating with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites with 1% BSA in PBS. Incubate with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus relative to the cytoplasm. A reduction in TNF-α-induced nuclear translocation in compound-treated cells indicates an inhibitory effect on the NF-κB pathway.
Caption: Simplified NF-κB signaling pathway.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial cell-based characterization of this compound. By systematically evaluating its cytotoxicity, and its effects on apoptosis, the cell cycle, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The data generated from these assays will be crucial for guiding further preclinical and clinical development of this promising compound.
References
-
Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Molecular Structure. Available at: [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Available at: [Link]
-
An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. High Content Screening. Available at: [Link]
-
Shrestha, S., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]
-
Al-Hourani, B. J., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Celecoxib. Wikipedia. Available at: [Link]
-
Lee, Y. S., & Kim, H. (2017). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics. Available at: [Link]
-
RayBiotech. (n.d.). NF-kappaB Signaling Pathway. RayBiotech. Available at: [Link]
-
Shaffer, M., et al. (2020). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. International Journal of Molecular Sciences. Available at: [Link]
-
Shrestha, S., et al. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link]
-
Study.com. (n.d.). Celecoxib: Mechanism of Action & Structure. Study.com. Available at: [Link]
-
ResearchGate. (n.d.). NF-kappa B: Methods and Protocols. ResearchGate. Available at: [Link]
-
Molecules. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. PharmGKB. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available at: [Link]
-
Bio-Rad. (n.d.). NF-κB Signaling Pathway. Bio-Rad. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. University of Bergen. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
ACS Omega. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
Kumar, G. V., & Kumar, B. S. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]
- 3. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note & Protocol Guide: Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Subject: A Researcher's Guide to Investigating the Anticancer Potential of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate in Cancer Cell Lines.
Introduction and Scientific Context
This compound is a heterocyclic small molecule featuring a pyrazole core substituted with both a sulfonamide and an ethyl carboxylate moiety. While direct extensive research on this specific molecule is emerging, its structural components place it at the intersection of two well-established classes of compounds with significant anticancer activity: pyrazole derivatives and sulfonamides.
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous inhibitors targeting key regulators of cancer cell growth and survival, such as protein kinases (EGFR, VEGFR-2, CDKs).[1][2] Similarly, the sulfonamide group is a critical pharmacophore found in a variety of anticancer agents, from antibacterial drugs repurposed for oncology to targeted carbonic anhydrase and kinase inhibitors.[3][4][5]
Notably, the combination of a pyrazole ring and a sulfamoylphenyl group has been specifically investigated in the context of novel anticancer agents. Studies on structurally related compounds have demonstrated potent inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms, CA IX and CA XII.[6] These enzymes are crucial for cancer cell survival, particularly under hypoxic conditions, as they regulate intracellular and extracellular pH, facilitating tumor growth and metastasis.
This guide provides a comprehensive framework for researchers to systematically evaluate the anticancer efficacy and elucidate the mechanism of action of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step.
| Compound Properties | |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₄N₄O₄S |
| Core Scaffolds | Pyrazole, Sulfonamide |
| Primary Hypothesized Targets | Carbonic Anhydrases (CA IX, CA XII), Protein Kinases (VEGFR-2) |
| Expected Cellular Outcomes | Cytotoxicity, Apoptosis, Cell Cycle Arrest |
Hypothesized Mechanisms of Action
The unique structure of this compound suggests several plausible signaling pathways through which it may exert anticancer effects. Understanding these potential mechanisms is crucial for designing targeted experiments.
Primary Hypothesis: Inhibition of Carbonic Anhydrases The most direct hypothesis, based on its sulfamoylphenyl moiety, is the inhibition of tumor-associated carbonic anhydrases CA IX and XII.[6] In the hypoxic tumor microenvironment, cancer cells upregulate these enzymes to manage acidosis resulting from glycolytic metabolism. By inhibiting CAs, the compound could disrupt pH homeostasis, leading to intracellular acidification and subsequent cell death.
Secondary Hypotheses:
-
VEGFR-2 Inhibition: Many sulfonamide-based drugs function as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase in angiogenesis.[4][7] Inhibition would block tumor neovascularization, starving the tumor of essential nutrients.
-
Induction of Apoptosis & Cell Cycle Disruption: Regardless of the primary target, a potent anticancer agent is expected to induce programmed cell death (apoptosis) and/or cause cell cycle arrest, preventing proliferation.[8][9] These are often downstream consequences of inhibiting critical survival pathways.
Caption: Hypothesized signaling pathways for the compound.
Phased Experimental Workflow
A logical, phased approach is recommended to efficiently characterize the compound's effects. Start with broad screening assays and progressively move to more detailed mechanistic studies based on the initial findings.
Caption: A phased experimental workflow for compound evaluation.
Core Experimental Protocols
Compound Preparation and Handling
Rationale: Proper solubilization and storage are critical for ensuring compound stability and experimental reproducibility. Dimethyl sulfoxide (DMSO) is the recommended solvent for most nonpolar small molecules.
-
Stock Solution Preparation (10 mM):
-
Accurately weigh 2-5 mg of this compound.
-
Calculate the required volume of high-purity, sterile DMSO to achieve a 10 mM concentration. (Molecular Weight: 326.35 g/mol ).
-
Add the DMSO to the powder and vortex thoroughly until fully dissolved. A brief, gentle warming (to 37°C) may be required.
-
Aliquot the stock solution into small, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the 10 mM stock aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in sterile, serum-free cell culture medium. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Protocol: Cell Viability Assessment (XTT Assay)
Rationale: The XTT assay is a reliable colorimetric method to quantify cellular metabolic activity, which serves as a proxy for cell viability. Metabolically active cells reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product.[10] This assay is chosen over the MTT assay as it eliminates the need for a formazan solubilization step, simplifying the protocol.[11]
Materials:
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast; HCT-116 for colon).
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS + 1% Pen/Strep).
-
96-well flat-bottom cell culture plates.
-
XTT Cell Viability Assay Kit.
-
Multichannel pipette.
-
Microplate reader (capable of measuring absorbance at ~450 nm).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 2X final concentrations of the compound by diluting the stock in serum-free medium. A typical starting range is a serial dilution from 100 µM down to 0.1 µM.
-
Include a "Vehicle Control" (medium with the highest concentration of DMSO used) and an "Untreated Control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.
-
Incubate for 48-72 hours (or a desired time point).
-
-
XTT Reagent Addition:
-
Prepare the XTT/electron-coupling solution mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours at 37°C, protected from light, until the orange color develops in the control wells.
-
-
Data Acquisition:
-
Gently shake the plate to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance at 450 nm (with a reference wavelength of ~650 nm if possible).
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate the percentage viability for each concentration relative to the vehicle control: % Viability = (Abs_Treated / Abs_VehicleControl) * 100
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability vs. Log[Concentration] and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
| Example IC₅₀ Data Table | ||
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Experimental Value | Positive Control Value |
| HCT-116 | Experimental Value | Positive Control Value |
| MDA-MB-231 | Experimental Value | Positive Control Value |
Protocol: Apoptosis Detection (Annexin V & PI Staining)
Rationale: This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by live cells with intact membranes. Therefore, it only stains late apoptotic or necrotic cells.[12]
Materials:
-
6-well plates.
-
FITC Annexin V / Propidium Iodide Apoptosis Detection Kit.
-
1X Binding Buffer (provided in kit).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will achieve ~70-80% confluency after the treatment period.
-
After 24 hours, treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. First, collect the supernatant (contains apoptotic cells).
-
Wash the plate with PBS, then gently trypsinize the adherent cells.
-
Combine the supernatant and the trypsinized cells. Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use FITC (or equivalent green) and PI (or equivalent red) channels.
-
Collect at least 10,000 events per sample.
-
-
Data Interpretation:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic/dead cells.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Caption: Interpreting flow cytometry data for apoptosis.
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
Rationale: This method quantifies the DNA content within a cell population, allowing for the determination of the proportion of cells in each phase of the cell cycle (G₀/G₁, S, and G₂/M). Many anticancer agents exert their effects by causing arrest at specific checkpoints. PI stoichiometrically binds to DNA, meaning cells in G₂/M (4n DNA) will have twice the fluorescence intensity of cells in G₀/G₁ (2n DNA).[13]
Materials:
-
6-well plates.
-
Cold 70% Ethanol.
-
PBS.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay (Section 4.3, Step 1).
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described previously (Section 4.3, Step 2).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to eliminate signal from double-stranded RNA.[13]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using the linear scale for the PI channel.
-
Collect at least 20,000 events.
-
-
Data Interpretation:
-
Generate a histogram of cell count versus fluorescence intensity.
-
The first peak represents the G₀/G₁ population. The second, higher-intensity peak represents the G₂/M population. The area between the peaks represents the S-phase population.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase and identify any accumulation in a specific phase compared to the vehicle control.
-
References
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1376. [Link]
-
Ghorab, M. M., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Medicinal Chemistry Research. [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). ResearchGate. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. [Link]
-
Gao, C., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry. [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
-
Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]
-
ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
ACS Omega. (2025). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. [Link]
-
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Apoptosis assays with lymphoma cell lines: problems and pitfalls. Cytometry Part A. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
-
El-Gazzar, A. R., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
BioTechniques. (2024). The power of virtual screening for identifying small molecule drug candidates. [Link]
-
Zheng, Y., et al. (2021). The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Cancers. [Link]
-
Angapelly, S., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals. [Link]
-
Altogen Labs. (n.d.). Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen. [Link]
-
Cossarizza, A., et al. (2019). Assaying cell cycle status using flow cytometry. Nature Protocols. [Link]
-
Kulp, S. K., & Chen, C. S. (2008). Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs. Expert Opinion on Investigational Drugs. [Link]
-
El-Mekkawy, A. I. M., & Baioumy, A. M. (2016). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Link]
-
Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link]
-
Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]
-
Ranieri, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
-
National Cancer Institute. (2014). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. [Link]
-
Al-Suhaimi, K. S., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Saudi Pharmaceutical Journal. [Link]
-
Gratas, C., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers. [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. [Link]
-
Li, H., et al. (2020). The molecular mechanisms of celecoxib in tumor development. Clinical and Translational Oncology. [Link]
-
Maleki, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]
-
Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE. [Link]
-
Johnson, T. O., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. [Link]
-
ecancer. (2016). Scientists show commonly prescribed painkiller slows cancer growth. [Link]
-
Al-Warhi, T., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking. ScienceOpen. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate. This molecule is a critical intermediate in the production of various pharmaceuticals, most notably the selective COX-2 inhibitor, Celecoxib.[1][2] Achieving a high yield of this pyrazole derivative is paramount for the efficiency and cost-effectiveness of the overall drug synthesis process.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and an optimized experimental protocol grounded in established chemical principles.
Overview of the Synthesis Pathway
The most common and industrially relevant method for synthesizing 5-aminopyrazoles is a variation of the Knorr pyrazole synthesis.[3] This involves the condensation reaction between a hydrazine derivative and a compound containing a 1,3-dielectrophilic system. In this specific case, the reaction is between (4-sulfamoylphenyl)hydrazine and ethyl 2-cyano-3-ethoxyacrylate (or a similar activated β-ketonitrile derivative).
The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks the β-carbon of the ethoxyacrylate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazine intermediate then attacks the nitrile carbon, initiating the ring formation.
-
Aromatization: Subsequent elimination of ethanol and tautomerization leads to the stable, aromatic 5-aminopyrazole ring system.
Caption: General reaction scheme for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the reaction yield?
A: The three most critical parameters are:
-
Purity of Starting Materials: (4-sulfamoylphenyl)hydrazine can oxidize or degrade upon storage. The ethyl 2-cyano-3-ethoxyacrylate should be free of excess moisture and hydrolysis byproducts.
-
Reaction Temperature: The temperature must be high enough to drive the reaction to completion but not so high as to cause decomposition of reactants or the product. Refluxing in a suitable solvent like ethanol is common.[4][5]
-
Solvent Choice: The solvent must fully dissolve the reactants and be stable at the reaction temperature. Absolute ethanol is a standard and effective choice as it also participates in the final elimination step.
Q2: How can I effectively monitor the progress of the reaction?
A: Thin-Layer Chromatography (TLC) is the most straightforward method.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 ratio) typically provides good separation.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting materials and the product should have distinct Rf values.
-
Procedure: Spot the starting hydrazine, the acrylate, and a co-spot of both on one side of the TLC plate. On the other side, spot the reaction mixture at regular intervals (e.g., every 2 hours). The reaction is complete when the spot corresponding to the limiting reagent (usually the hydrazine) has disappeared.
Q3: Is a catalyst necessary for this reaction?
A: While the reaction can proceed without a catalyst, particularly at reflux temperatures, the addition of a mild acid or base can sometimes accelerate the cyclization step. However, classical pyrazole syntheses often proceed well by simply heating the reactants in a protic solvent like ethanol.[6] For this specific synthesis, thermal condensation is generally sufficient and avoids potential side reactions that a catalyst might introduce.
Troubleshooting Guide
Encountering issues during synthesis is common. This guide addresses the most frequent problems in a logical, step-by-step manner.
Caption: Troubleshooting workflow for low product yield.
Problem 1: Low or No Product Formation
-
Question: My TLC analysis shows only starting materials even after several hours at reflux. What's wrong?
-
Possible Cause & Scientific Explanation: The most likely culprit is the degradation of the (4-sulfamoylphenyl)hydrazine starting material. Hydrazines are susceptible to aerial oxidation, which reduces their nucleophilicity and renders them inactive in the initial step of the reaction.
-
Recommended Action:
-
Verify Hydrazine Quality: Check the melting point of your hydrazine. (4-sulfamoylphenyl)hydrazine hydrochloride should melt around 245-250 °C (decomposes). If it's discolored (yellow or brown instead of white/off-white) or has a low melting point, it is likely impure.
-
Purification: If impure, consider recrystallizing the hydrazine hydrochloride from aqueous HCl or an appropriate solvent system.
-
Storage: Always store hydrazines under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
Problem 2: The Reaction Stalls or Yield is Consistently Low (<70%)
-
Question: The reaction starts, but it never goes to completion, and my yield after purification is only 50-60%. How can I improve this?
-
Possible Cause & Scientific Explanation: This issue often points to suboptimal reaction conditions or equilibrium effects. The cyclization and dehydration steps can be reversible or slow. A reaction time of 16 hours at reflux in ethanol is reported to give yields around 65%, suggesting that shorter times may be insufficient.[4]
-
Recommended Action:
-
Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Extend the reflux time to 16-24 hours and monitor by TLC until the limiting reagent is consumed.
-
Ensure Anhydrous Conditions: While ethanol is the solvent, using absolute or anhydrous ethanol is crucial. Water can potentially hydrolyze the ethoxyacrylate starting material or interfere with the dehydration step.
-
Optimize Temperature: Confirm that the reaction mixture is maintaining a steady reflux. A heating mantle with a temperature controller is more reliable than a simple hot plate.
-
Problem 3: The Final Product is Discolored and Difficult to Purify
-
Question: My crude product is a dark oil or a sticky, brownish solid. Recrystallization gives a low recovery of pure material. What causes this?
-
Possible Cause & Scientific Explanation: The formation of colored impurities often results from thermal decomposition. Prolonged heating at excessively high temperatures can lead to the formation of polymeric tars or other side products. Classical pyrazole syntheses can require harsh conditions, which modern approaches try to mitigate.[6]
-
Recommended Action:
-
Controlled Heating: Use a temperature-controlled oil bath or heating mantle set to the boiling point of your solvent (for ethanol, ~78 °C). Avoid aggressive, uncontrolled heating.
-
Optimized Recrystallization: The product is typically a solid that can be purified by recrystallization from ethanol.[4][5]
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter the mixture to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming pure, well-defined crystals rather than trapping impurities.
-
-
Solvent Choice: If ethanol is not effective, consider other polar solvents like isopropanol or acetonitrile for recrystallization.
-
Optimized Experimental Protocol
This protocol synthesizes information from published procedures to provide a robust method for achieving a reliable yield.[4][5]
Reagents & Recommended Parameters
| Parameter | Value | Rationale |
| (4-sulfamoylphenyl)hydrazine | 1.0 equivalent | Limiting reagent, should be high purity. |
| Ethyl 2-cyano-3-ethoxyacrylate | 1.0 - 1.1 equivalents | A slight excess can help drive the reaction to completion. |
| Solvent | Absolute Ethanol | Protic solvent that facilitates the reaction and is ideal for recrystallization. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclization and aromatization. |
| Reaction Time | 16 - 24 hours | Ensures the reaction proceeds to completion. |
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-sulfamoylphenyl)hydrazine (e.g., 10.0 mmol, 1.87 g).
-
Solvent Addition: Add absolute ethanol (e.g., 40-50 mL) to the flask and stir to dissolve the hydrazine. Gentle warming may be required.
-
Reagent Addition: Add ethyl 2-cyano-3-ethoxyacrylate (e.g., 10.5 mmol, 1.78 g) to the solution.
-
Reaction: Heat the reaction mixture to a steady reflux using a temperature-controlled heating mantle.
-
Monitoring: Allow the reaction to proceed for 16-24 hours. Monitor the consumption of the hydrazine starting material using TLC as described in the FAQ section.
-
Work-up:
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 1-2 hours to induce precipitation of the crude product.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Recrystallize the crude solid from hot ethanol. Dissolve the solid in the minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then chill in an ice bath.
-
Collect the pure, crystalline product by vacuum filtration, wash with a small volume of cold ethanol, and dry under vacuum. The expected product is a solid with a reported melting point of 135–137 °C.[4]
-
References
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
-
Aggarwal, R., Kumar, R., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 158–174. [Link]
-
Penney, C. L., et al. (2001). 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. Il Farmaco, 56(8), 561-573. [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
-
Leung, L., & Herle, B. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2419-2426. [Link]
-
Rico-Gomez, R., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(18), 5636. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Purification of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Welcome to the technical support center for the purification of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate. This critical intermediate, a precursor in the synthesis of compounds like Celecoxib, demands high purity for subsequent reaction steps and final product quality. This guide provides in-depth, experience-based troubleshooting for common purification challenges encountered by researchers and drug development professionals.
Frequently Asked Questions (FAQs)
1. My crude product is an oil and won't solidify. How can I proceed with purification?
This is a common issue often caused by residual solvent or the presence of impurities that depress the melting point.
-
Causality: The persistence of a liquid or oily state in the crude product, which is expected to be a solid, is typically due to the presence of impurities. These can include unreacted starting materials, byproducts, or residual high-boiling point solvents like ethanol. These impurities can interfere with the crystal lattice formation of the desired compound.
-
Troubleshooting Protocol:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed. Use a rotary evaporator and then a high-vacuum pump for an extended period. Gentle heating (e.g., 40-50°C) can aid in the removal of residual solvents.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can create nucleation sites for crystal growth.
-
Solvent-Antisolvent Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, ethanol). Slowly add a non-solvent (e.g., hexanes, water) dropwise with stirring until the solution becomes cloudy. If an oil still forms, try warming the solution slightly and allowing it to cool slowly.
-
2. I'm observing a low yield after recrystallization. What are the likely causes and how can I improve it?
Low recovery from recrystallization is often a balance between purity and yield. Understanding the solubility profile of your compound is key.
-
Causality: Significant product loss during recrystallization can be attributed to several factors: using an excessive volume of solvent, selecting a solvent in which the compound is too soluble at room temperature, or premature crystallization during hot filtration.
-
Improving Recrystallization Yield:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Ethanol is a commonly used solvent for this compound.[1][2] If the compound is too soluble in ethanol, consider a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding solvent in small portions to the heated mixture is a good practice.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals and can trap impurities.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the mother liquor (the solution after filtration), you can concentrate it by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
| Solvent System | Recommended Use |
| Ethanol | Primary choice for recrystallization.[1][2] |
| Ethanol/Water | For cases where the product is too soluble in pure ethanol. |
| Ethyl Acetate/Hexanes | An alternative mixed solvent system. |
| Methanol | Can be used for obtaining X-ray quality crystals through slow evaporation.[3] |
3. My purified product still shows impurities by TLC/HPLC. What are the common impurities and how can I remove them?
Persistent impurities often co-crystallize with the product or have similar polarity, making them difficult to remove by simple recrystallization.
-
Common Impurities:
-
Purification Strategies:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[3]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The optimal solvent system can be determined by thin-layer chromatography (TLC).[5]
-
-
pH Adjustment and Extraction: If the impurity is acidic (like the hydrolyzed ester) or basic, a liquid-liquid extraction with a dilute acid or base can selectively remove it.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material, preparative HPLC can be employed.[4]
-
Troubleshooting Workflow: Purification Strategy Selection
This workflow will guide you in choosing the most appropriate purification method based on the nature of your crude product.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Protocol 2: Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the column.
-
Elute the Column: Begin eluting the column with the initial mobile phase, collecting fractions.
-
Increase Polarity: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the desired compound.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Logic Diagram: Impurity Identification and Removal
This diagram illustrates the logical steps for identifying and removing common impurities.
Caption: Workflow for impurity identification and removal.
References
-
Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester - PrepChem.com. (n.d.). PrepChem.com. [Link]
-
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing. (2022, January 4). Royal Society of Chemistry. [Link]
-
Synthesis method of celecoxib - Eureka | Patsnap. (n.d.). Patsnap. [Link]
-
(IUCr) Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). International Union of Crystallography. [Link]
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. [Link]
-
(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). ResearchGate. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles - PMC - NIH. (2011, February 9). National Center for Biotechnology Information. [Link]
-
ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate - ChemSynthesis. (n.d.). ChemSynthesis. [Link]
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate | Asian Journal of Chemistry. (2005, August 5). Asian Journal of Chemistry. [Link]
- CN102746232A - Preparation method of celecoxib impurity - Google Patents. (n.d.).
- CN105753783A - Method for synthesizing celecoxib - Google Patents. (n.d.).
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. (n.d.). ResearchGate. [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI. (2022, July 26). MDPI. [Link]
-
Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. (n.d.). PubMed. [Link]
-
Celecoxib-impurities | Pharmaffiliates. (n.d.). Pharmaffiliates. [Link]
-
Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique - MDPI. (n.d.). MDPI. [Link]
-
(PDF) Ethyl Cyanoacetate Reactions - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - ResearchGate. (n.d.). ResearchGate. [Link]
-
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Technical Support Guide: Resolving Solubility Challenges of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering solubility issues with Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate. This pyrazole derivative, a valuable heterocyclic building block, often presents significant dissolution challenges due to its rigid structure, high crystal lattice energy, and extensive intermolecular hydrogen bonding.[1][2] This document provides a logical, step-by-step framework for diagnosing and overcoming these issues in your experiments.
Troubleshooting Guide: A Systematic Approach to Solubilization
This section is structured to walk you through the most common and effective strategies for dissolving this compound, from basic solvent screening to more advanced pH and co-solvent manipulations.
Question 1: My this compound won't dissolve in common solvents. Where do I begin?
Answer: The poor solubility is inherent to the molecule's structure. The presence of both hydrogen bond donors (the amino and sulfonamide -NH groups) and acceptors (the sulfonyl and carboxyl oxygens) promotes strong crystal packing, making it difficult for solvent molecules to break the lattice apart.[1][2] A systematic solvent screening is the correct first step.
The goal is to find a solvent or solvent system that can effectively disrupt these intermolecular forces. Based on its structure and available data for similar compounds, polar aprotic solvents are an excellent starting point. For instance, NMR data for analogous compounds are often collected in DMSO-d6, indicating good solubility in this solvent.[1][2]
Workflow: Initial Solvent Screening
Protocol 1: Small-Scale Solvent Screening
-
Accurately weigh 1-2 mg of your compound into several small glass vials.
-
Add 0.5 mL of a single test solvent (see Table 1) to each vial.
-
Cap the vials and vortex vigorously for 1 minute at room temperature.
-
Visually inspect for undissolved solid material against a dark background.
-
If solid remains, gently warm the vial to 40-50°C for 5-10 minutes and observe again. Note any changes.
-
Record your observations as "freely soluble," "sparingly soluble," or "insoluble" for each solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Type | Polarity Index | Boiling Point (°C) | Notes & Considerations |
| Water | Polar Protic | 10.2 | 100 | Baseline for aqueous solubility. Expect poor results. |
| Methanol | Polar Protic | 5.1 | 65 | A related analog shows good solubility (25 mg/mL).[3] |
| Ethanol | Polar Protic | 4.3 | 78 | Often used in synthesis; may require heating.[1][2] |
| Acetone | Polar Aprotic | 4.3 | 56 | Good for dissolving many organic solids. |
| DMF | Polar Aprotic | 6.4 | 153 | Strong solubilizer, but high boiling point can be difficult to remove. |
| DMSO | Polar Aprotic | 7.2 | 189 | Excellent solvent for this class of compounds; ideal for stock solutions. |
Question 2: I've found it's soluble in DMSO, but I need it in an aqueous buffer. How can I use pH to improve solubility?
Answer: This is an excellent question and leverages the chemical nature of the molecule. Your compound is amphoteric , meaning it has both an acidic and a basic functional group, which can be ionized to dramatically increase aqueous solubility.
-
Acidic Group: The sulfonamide (-SO₂NH₂) proton is weakly acidic, with an estimated pKa around 9.5-10.5.[4] In a basic solution (e.g., pH 11), this group will be deprotonated to form a highly soluble anionic salt (-SO₂NH⁻).
-
Basic Group: The 5-amino (-NH₂) group on the pyrazole ring is a weak base, with an estimated pKa for its conjugate acid (R-NH₃⁺) around 4.0-5.0.[5] In an acidic solution (e.g., pH 2), this group will be protonated to form a soluble cationic salt.
This behavior can be predicted by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized species.[6][7][8] Studies on similar drugs like meloxicam confirm that solubility increases significantly with changes in pH.[9]
Protocol 2: Generating a pH-Solubility Profile
-
Prepare a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10, glycine-NaOH for pH 11-12).[9]
-
Add an excess amount of the solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid is visible.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.
-
Plot the measured solubility (e.g., in µg/mL) against the measured final pH of each buffer. This will reveal the pH ranges where solubility is maximized.
Question 3: I need to prepare a 10 mM stock solution for an in vitro cell-based assay. What is the best practice to avoid solvent toxicity?
Answer: This is a critical application where the choice of solvent and its final concentration can directly impact the validity of your results. Dimethyl sulfoxide (DMSO) is the most common and effective choice for preparing high-concentration stock solutions of poorly soluble compounds. However, DMSO can exhibit cytotoxic effects and interfere with cellular processes, typically at concentrations above 0.5% v/v.[10][11][12] Therefore, the goal is to use the absolute minimum amount of DMSO.
Protocol 3: Preparing a High-Concentration Stock for Biological Assays
-
Calculate Mass: Determine the mass of the compound needed for your desired stock volume and concentration (e.g., for 1 mL of 10 mM stock, MW = 326.35 g/mol , you need 3.26 mg).
-
Initial Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add a small volume of 100% cell-culture grade DMSO (e.g., 500 µL).
-
Ensure Complete Solubilization: Vortex thoroughly. If needed, gently warm the tube in a 37°C water bath to aid dissolution. Visually confirm that no solid particles remain.
-
Final Volume Adjustment: Add DMSO to reach the final desired volume (e.g., 1 mL). Vortex again to ensure homogeneity.
-
Serial Dilution: This concentrated stock must be serially diluted in your aqueous cell culture medium or assay buffer to achieve the final working concentration. Crucially, ensure the final concentration of DMSO in your assay is consistent across all conditions (including vehicle controls) and is non-toxic (ideally ≤0.1% v/v). [10][11]
Table 2: Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Stock Conc. | Recommended Final Conc. (v/v) | Potential Issues |
| DMSO | 10-50 mM | < 0.5%, ideally ≤ 0.1% | Cytotoxicity, cell differentiation, enzyme inhibition.[10][11][13] |
| Ethanol | 10-50 mM | < 0.5% | Cytotoxicity, protein denaturation.[14] |
| PEG 400 | 1-10 mM | < 1% | Higher viscosity, potential for biological interference.[9] |
Frequently Asked Questions (FAQs)
Q: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent it?
A: This is a common phenomenon called "crashing out" or precipitation. It occurs when the highly concentrated drug in the DMSO stock is rapidly diluted into an aqueous environment where its solubility is much lower, creating a supersaturated and unstable solution. To prevent this:
-
Increase Mixing Energy: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Slow Addition: Add the stock solution dropwise rather than all at once.
-
Use an Intermediate: Perform a serial dilution. For example, dilute the 100% DMSO stock 1:10 in ethanol before diluting it further into the final aqueous buffer.
-
Incorporate Solubilizers: Consider adding a low concentration of a non-ionic surfactant (e.g., Pluronic® F-127, Tween® 80) or a cyclodextrin to the final aqueous buffer to help maintain the compound's solubility.[10][15]
Q: pH adjustment and co-solvents are not sufficient for my formulation goals. What are some more advanced methods to consider?
A: For more challenging formulation needs, such as developing an oral dosage form, you should investigate techniques that modify the solid-state properties of the drug itself. These are advanced methods typically used in pharmaceutical development:
-
Salt Formation: Synthesizing a stable salt of the compound at either the acidic sulfonamide or basic amine can create a new molecular entity with vastly improved aqueous solubility and dissolution rates.[16]
-
Solid Dispersions: This involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (like PVP, HPMC, or Pluronic F 127).[15][17] When the polymer dissolves, the drug is released as fine particles with a large surface area, enhancing dissolution. This can be achieved via methods like solvent evaporation or spray drying.[15][16]
-
Particle Size Reduction (Micronization): Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[18]
Q: What are the key estimated physicochemical properties for this compound, and how do they guide my strategy?
A: Understanding the predicted properties is key to rationally designing your experiments.
| Property | Estimated Value | Implication & Strategy |
| pKa (Basic Amine) | 4.0 - 5.0[5] | The compound will become a soluble cation at pH values below ~4. Use acidic buffers to solubilize. |
| pKa (Acidic Sulfonamide) | 9.5 - 10.5[4] | The compound will become a soluble anion at pH values above ~10. Use basic buffers to solubilize. |
| Calculated LogP | ~2.5 - 3.5 | This indicates the compound is lipophilic ("greasy") and prefers non-polar environments, explaining its poor water solubility. Co-solvents are a valid strategy. |
| Molecular Weight | 326.35 g/mol | Moderate molecular weight. |
| Hydrogen Bond Donors/Acceptors | 3 Donors, 6 Acceptors | High potential for strong intermolecular interactions, explaining high crystal lattice energy and the need for strong polar solvents like DMSO. |
References
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). (PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). ethyl 5-aMino-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Seedher, N., & Bhatia, S. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33. [Link]
-
Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]
-
Alves, M., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics. [Link]
-
Khadka, P., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(9), 1947. [Link]
-
Reusch, W. (2013). Amine Basicity. Michigan State University Department of Chemistry. [Link]
-
Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology, 14(Suppl 1), S3. [Link]
-
Al-Hourani, B. J., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. [Link]
-
Al-Absi, A., et al. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]
-
Ghasemi, Y., et al. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
Al-Hourani, B. J., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. ResearchGate. [Link]
-
Kumar, A., et al. (2011). Enhancement of Solubility and Dissolution of Celecoxib by Solid Dispersion Technique. American Journal of PharmTech Research. [Link]
-
Popa, G., & Furtuna, F. (2019). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Ceruso, M., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 25(11), 2583. [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
MDPI. (2021). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability. [Link]
-
ResearchGate. (2023). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Balasubramaniam, A., et al. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Indian Journal of Pharmaceutical Education and Research, 45(2), 169-175. [Link]
-
Sari, Y., & Syafii, W. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Borneo Journal of Pharmacy, 4(2), 77-86. [Link]
-
Streng, W. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Journal of Pharmaceutical Sciences & Emerging Drugs, 3(2). [Link]
-
Eleftheriadis, N., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]
-
Amengual-Rigo, P., et al. (2021). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 143(34), 13862–13869. [Link]
-
Iyer, K. R., et al. (2010). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences, 72(4), 452–457. [Link]
-
Clark, J. (2020). Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]
-
Quora. (2017). What effects does DMSO have on cell assays?. [Link]
-
University of Calgary. (n.d.). Basicity of Amines. Retrieved from [Link]
-
Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 546-552. [Link]
-
Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
Ponzano, S., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 62(17), 8200–8216. [Link]
-
Aryal, S. (2022). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
Sources
- 1. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 5-amino-1-phenyl-4-pyrazolecarboxylate 98 16078-71-0 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. ijper.org [ijper.org]
- 16. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Degradation of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate and prevention
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, preventative measures, and a deeper understanding of the stability of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Q1: My solid sample of the compound has developed a yellow or brownish tint upon storage. Is it still usable?
A: A change in color from white or off-white to yellow or brown is a primary visual indicator of degradation. This is often due to the oxidation of the 5-amino group, a common issue with aromatic amines, which can form colored polymeric impurities. While minor discoloration may not significantly impact purity for some initial screening experiments, it is a clear sign of instability.
Our Recommendation: Before use, you must re-characterize the material. We advise running a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and identify any significant degradants. For quantitative assays or sensitive biological experiments, using a discolored sample is not recommended as the impurities could have unintended activities or interfere with the results.
Q2: I'm dissolving the compound in a solvent, and the solution's color is changing over time. What is happening?
A: This is likely an accelerated form of the degradation seen in the solid state. The rate of degradation can be significantly influenced by the choice of solvent, pH, and exposure to light and air (oxygen).
-
Oxidation: The presence of dissolved oxygen in the solvent can accelerate the oxidation of the amino group.
-
Hydrolysis: If the solvent is aqueous and has a pH that is either acidic or basic, you may be observing the hydrolysis of the ethyl ester group to its corresponding carboxylic acid.[1][2]
-
Solvolysis: Reactive solvents, such as methanol under acidic conditions, could potentially transesterify the ethyl ester.[3]
Our Recommendation: Prepare solutions fresh for each experiment. If a stock solution is necessary, store it at low temperatures (-20°C or -80°C), protect it from light by using amber vials, and consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.
Q3: What are the ideal storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a desiccated environment, and at low temperatures (e.g., -20°C). The key is to minimize exposure to the three primary drivers of degradation: light, oxygen, and moisture.
Section 2: Troubleshooting Guide for Experimental Issues
This guide provides a structured approach to diagnosing and solving common experimental problems related to compound degradation.
Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram
You are running a purity analysis and observe new peaks that were not present in the initial characterization.
Troubleshooting Workflow
Caption: The primary chemical liabilities and resulting degradation products.
-
Ester Hydrolysis: The ethyl carboxylate group is the most common liability. This reaction is catalyzed by both acid and base and results in the formation of 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylic acid. [1][2]2. Oxidation/Photodegradation: The aromatic amino group is prone to oxidation, which can be initiated by atmospheric oxygen, radical species, or UV light. This pathway is complex and often results in a mixture of colored products. The sulfonamide moiety can also undergo photolytic cleavage, often breaking the S-N bond to yield products like sulfanilic acid. [4][5]3. Pyrazole Ring Cleavage: While pyrazole rings are generally stable aromatic systems, they can be cleaved under harsh oxidative conditions. [6][7]This is less common under typical handling conditions but can occur during forced degradation studies with strong oxidants.
Section 4: Protocols for Prevention and Analysis
Protocol 4.1: Forced Degradation Study Workflow
A forced degradation (or stress testing) study is essential to proactively identify potential degradation products and establish the intrinsic stability of the molecule. [8] Objective: To generate likely degradation products and develop a stability-indicating analytical method.
Forced Degradation Workflow
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Stress: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Photolytic Stress: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber according to ICH Q1B guidelines.
-
Thermal Stress: Store the solid compound in an oven at 80°C for 72 hours, then dissolve for analysis.
-
Analysis: Before injection, neutralize the acid and base-stressed samples with an equimolar amount of base/acid. Dilute all samples to a final concentration of ~0.1 mg/mL. Analyze by a suitable HPLC method (see Protocol 4.2) with a photodiode array (PDA) detector to assess peak purity. Use LC-MS to obtain mass data for the new peaks to aid in their identification.
Expected Results Summary
| Stress Condition | Expected Primary Degradation | Key Degradant |
| Acidic (HCl) | Ester Hydrolysis | Carboxylic Acid |
| Basic (NaOH) | Ester Hydrolysis (rapid) | Carboxylic Acid Salt |
| Oxidative (H₂O₂) | Oxidation of Amino Group | Mixture of oxidized products |
| Photolytic (Light) | Photodegradation, S-N Cleavage | Mixture, may include Sulfanilic Acid |
| Thermal (Heat) | Generally stable, minor oxidation | Minor oxidative impurities |
Protocol 4.2: Stability-Indicating HPLC-UV Method
Objective: To quantify the purity of this compound and separate it from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or use PDA detector to scan 200-400 nm)
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50)
Trustworthiness Check: This method is considered "stability-indicating" because the gradient is designed to separate the non-polar parent compound from more polar degradants (like the hydrolyzed carboxylic acid) and other potential impurities generated during forced degradation studies.
References
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
-
Li, D., Yang, T., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7935. [Link]
-
Boreen, A. L., Arnold, W. A., & McNeill, K. (2004). Photochemical Fate of Sulfa Drugs in the Aquatic Environment: Sulfa Drugs Containing Five-Membered Heterocyclic Groups. Environmental Science & Technology, 38(14), 3933–3940. [Link]
-
Boxall, A. B. A., et al. (2004). The sorption and transport of a sulfonamide antibiotic in soil systems. Toxicology Letters, 153(1), 147-150. [Link]
-
Baran, W., Adamek, E., Ziemiańska, J., & Sobczak, A. (2011). Effects of mono- and bivalent cations on the photodegradation of sulfonamides in a-TiO2 suspension. Applied Catalysis B: Environmental, 102(1-2), 58-65. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Alsante, K. M., et al. (2007). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Research, 24(12), 2195–2206. [Link]
-
Baena-Nogueras, R. M., et al. (2017). Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Science of The Total Environment, 575, 123-132. [Link]
-
Shaw, I. C., & Pan, J. (2000). The cleavage of the pyrazole ring of the cyclooxygenase-2 inhibitor, celecoxib. Journal of Pharmacy and Pharmacology, 52(S1), 229. [Link]
-
Sharma, S., & Singh, N. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. International Journal of Drug Regulatory Affairs, 3(3), 1-9. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ring cleavage of some pyrazole-4-sulphonyl chlorides by chlorine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate Analogs as Selective COX-2 Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a pivotal area of research in the management of inflammation and pain, with further applications being explored in oncology.[1] The pyrazole scaffold has emerged as a privileged structure in this field, most notably embodied in the FDA-approved drug Celecoxib.[2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of pyrazole derivatives: Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate and its analogs. By dissecting the roles of various structural motifs, we will establish a framework for designing novel, potent, and selective COX-2 inhibitors. This analysis is supported by experimental data from the literature and is compared with alternative inhibitor scaffolds.
The Rationale for Targeting COX-2 with Pyrazole Scaffolds
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their inhibition of COX enzymes, which are responsible for the biosynthesis of prostaglandins.[3] The discovery of two isoforms, COX-1 and COX-2, was a landmark in the field. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation.[4] Consequently, selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[4]
The 1,2-diarylpyrazole scaffold of Celecoxib has proven to be an effective template for achieving COX-2 selectivity. The larger active site of COX-2, compared to COX-1, accommodates the bulky substituents characteristic of these inhibitors.[5] The sulfonamide group of Celecoxib is crucial for its selectivity, forming hydrogen bonds with residues in a side pocket of the COX-2 active site that is not readily accessible in COX-1.[5]
Core Scaffold Analysis: this compound
The core structure of this compound presents several key features for SAR exploration. The 1-(4-sulfamoylphenyl) group is a well-established pharmacophore for COX-2 selectivity. The pyrazole ring serves as the central scaffold, and the substituents at the C4 and C5 positions, namely the ethyl carboxylate and the amino group, offer opportunities for modification to enhance potency and selectivity.
The Crucial Role of the 1-(4-Sulfamoylphenyl) Moiety
The 4-sulfamoylphenyl group at the N1 position of the pyrazole ring is a cornerstone of COX-2 selectivity. The sulfonamide moiety can insert into a secondary pocket of the COX-2 active site, forming key hydrogen bond interactions with residues such as His90, Arg513, and Phe518.[5] This interaction is sterically hindered in COX-1 due to the presence of Ile523 instead of Val523 in COX-2.[5]
Structure-Activity Relationship of Pyrazole Ring Substituents
Systematic modifications of the pyrazole ring substituents are essential to optimize COX-2 inhibition.
The 5-amino group in the parent scaffold is a key point for modification. While direct SAR data on the 5-amino group in this specific scaffold is limited, we can extrapolate from related pyrazole series. For instance, in some series of pyrazole-based inhibitors, the presence of a primary amino group can contribute to hydrogen bonding interactions within the active site. However, its replacement with other functionalities can significantly impact activity. For example, in a series of pyrazolone derivatives, compounds with a pyrazolone skeleton showed more potent COX-2 inhibitory activity than those with an aminopyrazole scaffold.[2]
The ethyl carboxylate group at the C4 position also plays a significant role. Its ester functionality can be hydrolyzed in vivo, potentially leading to a carboxylic acid metabolite which may have altered activity or pharmacokinetic properties. Modifications of this group, for instance, by varying the alcohol moiety of the ester or converting it to an amide, could modulate the compound's physicochemical properties and its interaction with the enzyme. In a study of di-aryl/tri-aryl substituted pyrazole ester derivatives, various ester modifications were shown to significantly influence COX-2 inhibitory potency.[6]
While our core scaffold is unsubstituted at C3, this position is a common site for modification in other pyrazole-based COX-2 inhibitors. The introduction of small alkyl or haloalkyl groups, such as a trifluoromethyl group as seen in Celecoxib, can enhance potency.[5] The C3-substituent generally occupies a hydrophobic pocket in the enzyme's active site.
Comparative Analysis with Alternative Scaffolds
To provide a broader context, it is crucial to compare the pyrazole scaffold with other classes of selective COX-2 inhibitors.
| Scaffold Class | Representative Compound(s) | Key Structural Features & SAR |
| Diarylheterocycles (Five-Membered Ring) | Celecoxib, Rofecoxib | Central pyrazole or furanone ring with two vicinal aryl groups. A para-SO2NH2 or -SO2Me group on one aryl ring is critical for COX-2 selectivity.[5] |
| Diarylheterocycles (Six-Membered Ring) | Etoricoxib | Central pyridine ring with vicinal aryl groups. The pyridine nitrogen can act as a hydrogen bond acceptor.[3] |
| Indole Derivatives | Indomethacin Analogs | An indole core with a p-chlorobenzoyl group. Modifications can lead to selective COX-2 inhibition.[5] |
| Non-classical Scaffolds | Nimesulide, Meloxicam | These compounds lack the classic diarylheterocyclic structure but still exhibit preferential COX-2 inhibition.[1] |
Experimental Protocols
General Synthesis of this compound Analogs
A general synthetic route to the core scaffold involves the condensation of a hydrazine with a β-ketoester or a related three-carbon synthons.[7][8]
Workflow for Synthesis:
Caption: General synthetic workflow for pyrazole formation.
Step-by-Step Protocol:
-
To a solution of 4-sulfamoylphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add a base (e.g., sodium acetate) to liberate the free hydrazine.
-
Add ethyl 2-cyano-3-ethoxyacrylate (1 equivalent) to the reaction mixture.[7]
-
Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound.
In Vitro COX-1/COX-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be evaluated using a variety of commercially available kits or established protocols. A common method is the enzyme immunoassay (EIA) which measures the production of prostaglandin E2 (PGE2).
Workflow for COX Inhibition Assay:
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Protocol:
-
Prepare solutions of recombinant human COX-1 and COX-2 enzymes in a suitable buffer.
-
Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Celecoxib).
-
Pre-incubate the enzyme with the test compound or vehicle for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Incubate for a further period to allow for prostaglandin synthesis.
-
Terminate the reaction and measure the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2.
-
The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Quantitative SAR Data
The following table summarizes the COX-2 inhibitory activity and selectivity of some representative pyrazole derivatives from the literature, illustrating the impact of structural modifications.
| Compound | R1 (at N1-phenyl) | R3 | R5 | IC50 COX-2 (µM) | Selectivity Index (SI) |
| Celecoxib | 4-SO2NH2 | CF3 | 4-Tolyl | 0.04 - 0.22[6][9] | >100[9] |
| Compound 15c [6] | 4-Cl | 4-MeO-Ph | Ester | 0.076 | 98.71 |
| Compound 15d [6] | 4-Cl | 3,4,5-(MeO)3-Ph | Ester | 0.059 | 89.23 |
| Compound 15h [6] | 4-Cl | 4-Br-Ph | Ester | 0.081 | 79.86 |
| Compound 19d [6] | 4-Cl | 4-Br-Ph | Ester | 0.062 | 87.64 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel selective COX-2 inhibitors. The well-established role of the 1-(4-sulfamoylphenyl) moiety in conferring COX-2 selectivity provides a solid foundation for further optimization. This guide has illuminated the key structural features and their impact on activity, drawing on data from closely related pyrazole analogs.
Future research should focus on the systematic exploration of substitutions at the C4 and C5 positions of the pyrazole ring. The synthesis and biological evaluation of a focused library of analogs with diverse functionalities at these positions will provide a more detailed understanding of the SAR for this specific scaffold. Such studies, guided by the principles outlined in this guide, will undoubtedly contribute to the discovery of the next generation of safer and more effective anti-inflammatory agents.
References
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). PubMed Central. Retrieved January 23, 2026, from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). PubMed Central. Retrieved January 23, 2026, from [Link]
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (2012). Asian Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
Introduction: The Quest for Selective Enzyme Inhibition
In the intricate world of drug discovery and development, the selectivity of a small molecule inhibitor is paramount. An ideal inhibitor would interact exclusively with its intended target, thereby maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities. Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a molecule of significant interest, belonging to a class of compounds—pyrazole sulfonamides—renowned for their diverse biological activities. The presence of a sulfonamide moiety strongly suggests an affinity for carbonic anhydrases, while the pyrazole scaffold is a well-established pharmacophore in inhibitors of cyclooxygenase (COX) enzymes.
This guide provides a comprehensive comparison of the potential cross-reactivity of this compound with various enzymes. As direct experimental data for this specific molecule is not extensively available in the public domain, this analysis is built upon a robust foundation of data from structurally related pyrazole sulfonamide compounds. We will delve into the inhibitory profiles against key carbonic anhydrase isoforms and COX enzymes, providing a framework for researchers to anticipate and assess the selectivity of this and similar compounds.
Comparative Inhibitory Profile: Carbonic Anhydrases vs. Cyclooxygenases
The primary determinants of the enzymatic interactions of this compound are its core structural features: the sulfonamide group and the pyrazole ring. The sulfonamide group is a classic zinc-binding group, making carbonic anhydrases (CAs) a highly probable target class.[1][2] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes.[1][2][3] Conversely, the 1,5-diarylpyrazole scaffold, a close relative of the core in our subject molecule, is the cornerstone of selective COX-2 inhibitors like Celecoxib.[4][5]
To illustrate the potential selectivity of this compound, the following table summarizes the inhibitory activities (IC50/Ki) of structurally analogous pyrazole sulfonamides against various human carbonic anhydrase (hCA) isoforms and COX enzymes.
| Compound Class | Enzyme Target | IC50/Ki (nM) | Selectivity Index (SI) | Reference |
| Pyrazole Sulfonamides | hCA I (cytosolic) | 5.6 - 866.7 | Varies | [4][6] |
| hCA II (cytosolic) | 3.3 - 12.1 | Varies | [4][6] | |
| hCA IX (transmembrane, tumor-associated) | 25.7 - 432.8 | Varies | [4] | |
| hCA XII (transmembrane, tumor-associated) | 61.3 - 907.5 | Varies | [4][6] | |
| Diarylpyrazole Derivatives | COX-1 | >10,000 | >100 (for selective inhibitors) | [7] |
| COX-2 | 150 - 300 | Varies | [7][8] |
Analysis of the Data: The data from related compounds suggest that pyrazole sulfonamides can exhibit potent, low nanomolar inhibition of various hCA isoforms.[4][6] The selectivity between the cytosolic (I and II) and transmembrane, tumor-associated isoforms (IX and XII) is highly dependent on the specific substitutions on the pyrazole and phenyl rings.[4][6] In contrast, diarylpyrazole derivatives are well-known for their high selectivity for COX-2 over COX-1, a critical feature for reducing gastrointestinal side effects associated with non-selective NSAIDs.[9][10]
For this compound, it is reasonable to hypothesize a primary inhibitory activity against carbonic anhydrases. However, the potential for weaker, secondary inhibition of COX-2 should not be disregarded and warrants experimental verification.
Signaling Pathways and Biological Implications
Understanding the signaling pathways in which these enzymes operate is crucial for predicting the physiological consequences of their inhibition.
Carbonic Anhydrase Pathway
Carbonic anhydrases play a vital role in pH regulation, CO2 transport, and ion secretion in various tissues.[1][2][3] Inhibition of different isoforms can have distinct physiological effects. For instance, inhibition of hCA II in the eye is a therapeutic strategy for glaucoma, while targeting the tumor-associated hCA IX and XII is being explored for cancer therapy.
Caption: Carbonic Anhydrase Catalyzed Reaction and its Physiological Roles.
Cyclooxygenase (COX) Pathway
COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and upregulated during inflammation. Selective inhibition of COX-2 is desirable for anti-inflammatory therapies.
Caption: The Cyclooxygenase (COX) Pathway in Inflammation.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of this compound, a systematic screening against a panel of enzymes is essential. Below are detailed, step-by-step methodologies for in vitro inhibition assays for carbonic anhydrase and cyclooxygenase.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase, which produces the colored product p-nitrophenol.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Test compound (this compound)
-
Reference inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the test compound and reference inhibitor in DMSO to create stock solutions. Prepare serial dilutions in Tris-HCl buffer.
-
Prepare a working solution of each hCA isoform in Tris-HCl buffer.
-
Prepare a substrate solution of p-NPA in acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.
-
Add 2 µL of the test compound or reference inhibitor dilutions to the respective wells. Include a control with 2 µL of DMSO.
-
Add 20 µL of the hCA working solution to all wells except the blank.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Caption: Workflow for the In Vitro Carbonic Anhydrase Inhibition Assay.
Protocol 2: In Vitro COX Inhibition Assay (LC-MS/MS-based)
This method measures the production of prostaglandin E2 (PGE2) from arachidonic acid by COX enzymes.
Materials:
-
Human COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin and L-epinephrine (cofactors)
-
Test compound
-
Reference inhibitor (e.g., Celecoxib)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and reference inhibitor in DMSO, followed by serial dilutions.
-
Prepare a reaction buffer containing Tris-HCl, hematin, and L-epinephrine.
-
-
Enzyme Reaction:
-
In an Eppendorf tube, mix the reaction buffer with the COX enzyme (COX-1 or COX-2).
-
Add 2 µL of the test compound or reference inhibitor dilution and pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid (final concentration 5 µM).
-
Incubate for 2 minutes at 37°C.
-
Terminate the reaction by adding 2 M HCl.
-
-
Sample Preparation for LC-MS/MS:
-
Add an internal standard (e.g., d4-PGE2).
-
Extract the prostaglandins using an organic solvent (e.g., hexane/ethyl acetate).
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Quantify the amount of PGE2 produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 formation for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for the In Vitro COX Inhibition Assay.
Conclusion and Future Directions
Based on the structural features of this compound and data from analogous compounds, it is projected to be a potent inhibitor of carbonic anhydrases with a potential for secondary, and likely weaker, interactions with COX-2. The provided experimental protocols offer a robust framework for empirically determining its cross-reactivity profile. A thorough investigation of its inhibitory activity against a broad panel of enzymes, including various CA isoforms, COX-1, and COX-2, is essential to fully characterize its selectivity and potential as a therapeutic agent. Such data will be invaluable for guiding further drug development efforts and for understanding the full pharmacological spectrum of this promising compound.
References
-
Ghorab, M. M., et al. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 26(22), 7015. [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. ResearchGate. [Link]
-
Angeli, A., et al. (2021). Carbonic anhydrase inhibition with sulfonamides incorporating pyrazole-and pyridazinecarboxamide moieties provides examples of isoform-selective inhibitors. FLORE Repository. [Link]
-
Lee, E. Y., et al. (2025). Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. The Journal of Clinical Pharmacology. [Link]
-
Supuran, C. T. (2013). Structure, function and applications of carbonic anhydrase isozymes. Bioorganic & Medicinal Chemistry Letters, 23(6), 1675-1683. [Link]
-
Al-Ostoot, F. H., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Future Medicinal Chemistry. [Link]
-
Jan, B., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135673. [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase. Wikipedia. [Link]
-
Caimmi, D., et al. (2012). Are drug provocation tests still necessary to test the safety of COX-2 inhibitors in patients with cross-reactive NSAID hypersensitivity?. Allergologia et Immunopathologia, 40(2), 99-104. [Link]
-
Ozen, A., et al. (2015). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 962-967. [Link]
-
ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]
-
Asati, V., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(27), 18456-18465. [Link]
-
Esbaugh, A. J., & Tufts, B. L. (2006). The structure and function of carbonic anhydrase isozymes in the respiratory system of vertebrates. Respiratory Physiology & Neurobiology, 154(1-2), 185-198. [Link]
-
Yilmaz, I., et al. (2019). Cross-Reactivity between COX-2 Inhibitors in Patients with Cross-Reactive Hypersensitivity to NSAIDs. Open Access Pub. [Link]
-
Angeli, A., et al. (2020). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 25(11), 2537. [Link]
-
El-Sayed, M. A., et al. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]
-
Supuran, C. T. (2012). Structure, function and applications of carbonic anhydrase isozymes. ResearchGate. [Link]
-
Diarra, M., et al. (2021). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 15(7), 296-304. [Link]
-
Macy, E., & Poon, K. Y. C. (2019). Cross-reactivity and tolerability of celecoxib in adult patients with NSAID hypersensitivity. The Journal of Allergy and Clinical Immunology: In Practice, 7(3), 1073-1074. [Link]
-
Angeli, A., et al. (2024). Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. [Link]
-
Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081. [Link]
-
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(6), 1141-1159. [Link]
-
U.S. Pharmacist. (2019). Management of Nonsteroidal Anti-inflammatory Drug-Induced Hypersensitivity Reactions. U.S. Pharmacist. [Link]
-
Semantic Scholar. (n.d.). Carbonic Anhydrases and their Physiological Roles. Semantic Scholar. [Link]
-
Protocols.io. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
-
Wang, J. L., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(28), 3053-3058. [Link]
-
Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(31), 14937-14948. [Link]
-
Ghorab, M. M., et al. (2019). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry, 11(20), 2665-2680. [Link]
Sources
- 1. Structure, function and applications of carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 3. The structure and function of carbonic anhydrase isozymes in the respiratory system of vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Cross‐Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uspharmacist.com [uspharmacist.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate
In the landscape of modern drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate, a molecule featuring a sulfonamide-pyrazole scaffold, represents a class of compounds with significant therapeutic potential, notably as inhibitors of enzymes like carbonic anhydrase.[1] However, its potential bioactivity necessitates a rigorous and scientifically grounded approach to laboratory safety.
This guide moves beyond a simple checklist. It provides a comprehensive operational framework for the safe handling of this compound, grounded in an understanding of its chemical nature. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of researchers while maintaining experimental integrity.
Hazard Identification and Risk Assessment: A Chemist's Perspective
While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile by analyzing its constituent functional groups and data from close structural analogues. The molecule comprises a pyrazole ring, an aromatic amine, and a sulfamoylphenyl group.
Based on GHS classifications for similar compounds, the primary anticipated hazards are:
-
Skin Corrosion/Irritation (H315): Likely to cause skin irritation upon contact.[2][3]
-
Serious Eye Damage/Eye Irritation (H319): Poses a risk of serious eye irritation.[2][4]
-
Specific Target Organ Toxicity - Single Exposure (H335): The powdered form may cause respiratory tract irritation if inhaled.[2]
-
Acute Toxicity, Oral (H302): May be harmful if swallowed.[4]
The causality for these hazards is rooted in the molecule's structure. The aromatic amine and sulfonamide moieties can interact with biological tissues, leading to irritation. As a fine powder, the compound can be easily aerosolized, creating an inhalation risk. Therefore, our primary safety objective is to prevent dermal, ocular, and respiratory exposure through a multi-layered defense strategy.
The Core of Protection: Engineering Controls and PPE Synergy
Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with primary engineering and administrative controls.
-
Primary Engineering Control: All procedures involving the handling of solid this compound or its concentrated solutions must be performed in a certified chemical fume hood.[5] This is the most effective way to minimize inhalation exposure.
-
Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs), receive documented training on handling this specific class of chemicals, and ensure work areas are clearly demarcated.
Operational Guide: Step-by-Step PPE Protocols
This section provides procedural guidance for the entire handling workflow, from preparation to disposal.
Step 1: Pre-Handling - Selection and Inspection
-
Work Area Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
PPE Assembly: Gather all necessary PPE.
-
Glove Inspection: Carefully inspect gloves for any signs of degradation, punctures, or tears. Inflate them with air to check for pinholes.
-
Goggle/Face Shield Check: Ensure eye and face protection is clean and free of scratches that could impair vision.
-
Lab Coat/Gown: Don a clean, long-sleeved laboratory coat with snug-fitting knit cuffs. For procedures with a higher splash risk, a disposable, back-closing chemical-resistant gown is recommended.[6]
Step 2: Handling - Weighing, Dissolution, and Reaction
-
Donning PPE:
-
Put on the first pair of nitrile gloves.
-
Don the lab coat or gown.
-
Don the second, outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. Double-gloving is mandatory for handling hazardous compounds.[6]
-
Don chemical splash goggles.
-
If a significant splash risk exists (e.g., adding reagents under pressure, large-volume transfers), a full-face shield must be worn over the splash goggles.[7]
-
-
Performing the Work: Conduct all manipulations deep within the fume hood to ensure containment.
-
Immediate Glove Change: If a glove becomes contaminated, change it immediately. Do not wait until the procedure is complete. Breakthrough can occur in under a minute with some chemicals.[8]
Step 3: Post-Handling - Decontamination and Doffing
Properly removing PPE is as critical as wearing it to prevent cross-contamination.
-
External Decontamination: While still wearing gloves, decontaminate any external surfaces of equipment used.
-
Outer Glove Removal: Peel off the outer pair of gloves, turning them inside out, and dispose of them in the designated hazardous waste container.
-
Face/Eye Protection Removal: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides. Place them in a designated area for cleaning.
-
Gown/Lab Coat Removal: Remove the lab coat or gown by rolling it down from the shoulders, keeping the contaminated exterior away from your body.
-
Inner Glove Removal: Remove the final pair of gloves, again turning them inside out, and dispose of them.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[3]
PPE Selection and Specifications: The Right Tool for the Job
Not all PPE is created equal. The choice of material and type is a critical scientific decision.
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Primary: Double-gloving with powder-free nitrile gloves (minimum 5-mil thickness). For extended contact (>1 hr) or immersion: Use a more robust glove like neoprene or butyl rubber as the outer layer. | The molecule contains aromatic amine and ester functionalities. While nitrile offers good splash protection, its resistance to prolonged exposure to these groups can be limited.[9] Double-gloving provides a critical safety layer in case of a breach in the outer glove.[6] Neoprene and butyl rubber offer superior protection against a broader range of organic compounds.[10] |
| Eye/Face Protection | Minimum: ANSI Z87.1-rated chemical splash goggles. High Splash Risk: Full-face shield worn over goggles. | Safety glasses do not provide a seal around the eyes and are insufficient. Chemical splash goggles are essential to protect against splashes and aerosols.[6] A face shield protects the entire face from larger splashes but must be used with goggles as it does not provide a seal.[7] |
| Body Protection | Standard Use: 100% cotton or flame-resistant lab coat with knit cuffs and front snaps. High-Risk/Large Scale: Poly-coated, disposable gown with back closure. | Knit cuffs prevent chemicals from running up the sleeve. A 100% cotton coat is preferable to synthetic blends which can melt and adhere to the skin in a fire. For handling cytotoxic or highly hazardous drugs, specialized gowns that close in the back offer superior protection.[6][11] |
| Respiratory Protection | Standard Use: Not required when working in a certified chemical fume hood. If Fume Hood is Unavailable or Dust is Generated: NIOSH-approved N95 respirator. | A fume hood is the primary barrier against respiratory exposure. If engineering controls are insufficient or unavailable, an N95 respirator is required to filter out airborne particulates.[12] Surgical masks offer no protection against chemical dust or vapors. [12] |
Emergency and Disposal Plans
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, gowns, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container.
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[5]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the specific laboratory task.
Caption: PPE selection workflow based on task-specific risk assessment.
References
-
Cosmetic Ingredient Review. (n.d.). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Journal of Molecular Structure. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
- Stavric, B. (1982). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
- Tacic, A., et al. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society.
-
CP Lab Safety. (n.d.). Glove Compatibility Chart. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
American Chemical Society Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
Pharmaceutical Technology. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of Novel Pyrazole Derivatives as Antineoplastic Agent. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85270, Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
ACS Omega. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
-
Molecules. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
ResearchGate. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
University of Arizona, Emergency and Safety Services. (n.d.). Glove Selection. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Harmony Lab & Safety Supplies. (2023). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
Dartmouth College, Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
Sources
- 1. Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. gloves.com [gloves.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. pharmtech.com [pharmtech.com]
- 12. gerpac.eu [gerpac.eu]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
